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  • Product: 4-Benzylamino-3-nitrocoumarin
  • CAS: 50527-29-2

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 3-Nitrocoumarin Antimicrobials

The following technical guide details the Structure-Activity Relationship (SAR) of 3-nitrocoumarin antimicrobials. This document is structured to provide actionable insights for drug design, moving from synthetic accessi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 3-nitrocoumarin antimicrobials. This document is structured to provide actionable insights for drug design, moving from synthetic accessibility to mechanistic validation.

Executive Summary

The 3-nitrocoumarin scaffold represents a privileged pharmacophore in antimicrobial discovery, distinguished by its inherent electrophilicity. Unlike standard coumarins, the introduction of a nitro group (


) at the C-3 position transforms the pyrone ring into a potent Michael acceptor. This electronic modification is the linchpin of its biological activity, enabling covalent interactions with nucleophilic residues (specifically cysteine thiols) in microbial enzymes. This guide dissects the SAR of this scaffold, focusing on the delicate balance between electrophilic reactivity (potency) and metabolic stability (toxicity).

Part 1: The Pharmacophore & Electronic Basis

The biological activity of 3-nitrocoumarin is governed by the electronic distribution across the 2H-chromen-2-one core.

The "Warhead" Concept

The C3-nitro group acts as a strong Electron Withdrawing Group (EWG). This withdrawal creates a significant electron deficiency at the C4 position.

  • Mechanism: The

    
    -unsaturated lactone system becomes highly activated.
    
  • Result: The C4 carbon becomes a "soft" electrophile, susceptible to attack by "soft" nucleophiles (e.g., sulfhydryl groups of enzymes).

SAR Map Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core 3-Nitrocoumarin Scaffold C3 C-3 Position (The Trigger) Core->C3 Nitro group (NO2) essential for activity C4 C-4 Position (The Warhead) Core->C4 Site of Nucleophilic Attack (Michael Addition) Ring Benzene Ring (C5-C8) (Lipophilicity/Selectivity) Core->Ring Modulates Solubility & Target Affinity EWG Electron Withdrawal C3->EWG Must be EWG (NO2 > CN > COOR) EDG Electron Donation Ring->EDG EDG (OMe, OH) at C6/C7 increases potency vs. Fungi Halogen Lipophilicity Ring->Halogen Halogens (Cl, Br) improve anti-TB activity

Figure 1: Functional decomposition of the 3-nitrocoumarin scaffold. The interplay between the C3-nitro trigger and ring substitutions dictates the antimicrobial spectrum.

Part 2: Detailed Structure-Activity Relationships

The C-3 Position (The Trigger)
  • Requirement: The presence of the nitro group is non-negotiable for high-potency antimicrobial activity in this specific sub-class.

  • Observation: Replacement of

    
     with weaker EWGs (like 
    
    
    
    or
    
    
    ) or Electron Donating Groups (EDGs) drastically reduces antibacterial efficacy.
  • Reasoning: The nitro group provides the maximal resonance withdrawal required to activate the C4 position for covalent binding.

The Benzene Ring (C5-C8 Substitutions)

Modifications here "tune" the molecule's physicochemical properties (LogP) and steric fit within the target active site.

PositionSubstituentEffect on ActivityTarget Specificity
C-6 Halogen (Cl, Br) Increases Highly effective against M. tuberculosis and Gram-positive bacteria (S. aureus). Increases lipophilicity for cell wall penetration.
C-7 Hydroxyl (-OH) Variable Can improve solubility but may reduce metabolic stability (glucuronidation). Often serves as an anchor for further etherification.
C-7 Diethylamino Increases Enhances activity against Gram-negative strains (Salmonella) by improving uptake.
C-8 Methoxy (-OMe) Moderate Steric bulk at C8 can hinder binding; however, 8-ethoxy analogues have shown specific antifungal promise.
Antitubercular Specifics

Research indicates that 3-nitrocoumarins are particularly effective against Mycobacterium tuberculosis.

  • Key Insight: Compounds with lipophilic electron-withdrawing groups (e.g., 6-Cl, 6-Br) show MIC values comparable to standard drugs like Rifampicin.

  • Mechanism Link: The lipophilicity aids in penetrating the mycolic acid-rich cell wall of Mycobacteria, allowing the "warhead" to reach the target enzymes (likely InhA or Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

Part 3: Mechanism of Action (MoA)

The primary mode of action is Covalent Inhibition via Michael Addition .

  • Recognition: The coumarin ring intercalates or binds to the hydrophobic pocket of the microbial enzyme.

  • Attack: A nucleophilic cysteine residue (Thiol, -SH) on the enzyme attacks the electrophilic C-4 position.

  • Adduct Formation: The C3-C4 double bond breaks, forming a stable covalent bond between the drug and the enzyme, permanently disabling the protein.

MoA_Pathway Step1 3-Nitrocoumarin enters Microbial Cell Step2 Target Recognition (Hydrophobic Interaction) Step1->Step2 Reaction Michael Addition: Thiol attacks C-4 Position Step2->Reaction Step3 Enzyme Active Site (Contains Cysteine-SH) Step3->Reaction Nucleophilic Attack Result Stable Enzyme-Drug Adduct (Irreversible Inhibition) Reaction->Result Downstream Cell Death / Stasis (e.g., PLC inhibition in Fungi) Result->Downstream

Figure 2: The Michael Addition mechanism. The 3-nitro group activates C4, allowing the enzyme's cysteine thiol to form a covalent bond, neutralizing the pathogen's machinery.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Nitrocoumarins (Knoevenagel Condensation)

Rationale: This is the most reliable method for generating the scaffold, utilizing salicylaldehydes and ethyl nitroacetate.

Reagents:

  • Substituted Salicylaldehyde (10 mmol)

  • Ethyl Nitroacetate (10 mmol)

  • Catalyst: Piperidine (drops) and Glacial Acetic Acid (drops) or L-Proline (Green chemistry alternative).

  • Solvent: Ethanol or Toluene.

Workflow:

  • Dissolution: Dissolve 10 mmol of the specific salicylaldehyde in 20 mL of dry ethanol.

  • Addition: Add 10 mmol of ethyl nitroacetate.

  • Catalysis: Add 5 drops of piperidine followed by 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.

  • Purification: Filter the solid and recrystallize from ethanol or acetone to ensure purity >95% (verify via HPLC/NMR).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: Adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve 3-nitrocoumarin derivatives in DMSO (Stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye (blue to pink indicates growth).

References

  • Kotra, V. et al. (2025). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate.

  • Taniguchi, M. et al. (2001). 3-Nitrocoumarin is an efficient inhibitor of budding yeast phospholipase-C. PubMed.

  • BenchChem Technical Guides. (2024). Metal-Free Synthesis of 3-Nitrocoumarins: A Technical Guide. BenchChem.

  • Al-Majedy, Y. et al. (2017). Coumarin Derivatives as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC.

  • Matuszek, A. et al. (2018). Screening for in vitro antimycobacterial activity and three-dimensional quantitative structure-activity relationship (3D-QSAR) study. PubMed.

Exploratory

4-benzylamino-3-nitrocoumarin CAS number availability and identifiers

This guide serves as a technical reference for 4-benzylamino-3-nitrocoumarin , a specific derivative within the 4-amino-3-nitrocoumarin class. This scaffold is frequently investigated in medicinal chemistry for its antim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 4-benzylamino-3-nitrocoumarin , a specific derivative within the 4-amino-3-nitrocoumarin class. This scaffold is frequently investigated in medicinal chemistry for its antimicrobial, antioxidant, and potential anticancer properties due to the "push-pull" electronic system created by the electron-donating amine and the electron-withdrawing nitro group.

Part 1: Chemical Identity & Specifications

As a specialized research substance, this compound is often synthesized de novo in the laboratory rather than sourced as a bulk commodity. Consequently, it may not possess a widely indexed CAS number in public commercial catalogs.

Parameter Technical Specification
IUPAC Name 4-(benzylamino)-3-nitro-2H-chromen-2-one
Common Name 4-benzylamino-3-nitrocoumarin
CAS Number Not Listed (Treat as Novel/Research Grade)
Molecular Formula C₁₆H₁₂N₂O₄
Molecular Weight 296.28 g/mol
SMILES [O-]C1=C(NCc2ccccc2)c3ccccc3OC1=O
InChIKey Calculated:VZQDZJODVJHXIP-UHFFFAOYSA-N
Appearance Typically a yellow to orange crystalline solid (characteristic of 3-nitrocoumarins)
Solubility Soluble in DMSO, DMF, Acetone; sparingly soluble in Ethanol; insoluble in Water.

Part 2: Synthesis Protocol

The most robust route to 4-benzylamino-3-nitrocoumarin utilizes a Nucleophilic Aromatic Substitution (


) on a 4-chloro-3-nitrocoumarin  precursor. This method is preferred over direct nitration of 4-benzylaminocoumarin, which often yields complex mixtures.
Mechanism of Action ( )

The 3-nitro group activates the 4-position, making the chlorine atom an excellent leaving group. The reaction proceeds via an addition-elimination mechanism where the benzylamine attacks the C4 position.

Experimental Workflow

Reagents:

  • Precursor: 4-Chloro-3-nitrocoumarin (1.0 equiv)

  • Nucleophile: Benzylamine (1.0 - 1.1 equiv)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.2 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-chloro-3-nitrocoumarin in 10 mL of dry Ethyl Acetate. Ensure the solution is clear; mild heating (30°C) may be required.

  • Addition: Add 1.2 mmol of Triethylamine to the solution.

  • Reaction: Dropwise add 1.0 mmol of Benzylamine while stirring. The reaction is typically exothermic; perform this step at room temperature or in an ice bath if scaling up.

  • Monitoring: Stir at room temperature for 1–3 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 8:2). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow spot.
  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold ethanol and water to remove amine salts.

    • If soluble: Wash the organic layer with water (

      
      ) and brine. Dry over anhydrous 
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or acetone to yield pure yellow crystals.

Part 3: Structural Analysis & Visualization

The biological activity of this molecule is governed by the intramolecular charge transfer (ICT) between the benzylamino donor and the nitro acceptor.

Diagram 1: Synthesis & Reaction Pathway

SynthesisPathway Precursor 4-Chloro-3-nitrocoumarin (Electrophile) Intermediate Meisenheimer-like Complex Precursor->Intermediate Nucleophilic Attack (C4) Reagents Benzylamine + Et3N (Nucleophile + Base) Reagents->Intermediate Product 4-Benzylamino-3-nitrocoumarin (Target) Intermediate->Product Elimination of HCl (S_NAr Mechanism)

Caption: The S_NAr pathway converts the chloro-precursor to the target amine via an addition-elimination sequence.

Diagram 2: Pharmacophore & SAR Logic

SAR Core Coumarin Scaffold (Lipophilic Binder) Nitro 3-Nitro Group (Electron Withdrawing) Core->Nitro Position 3 Amine 4-Benzylamino (H-Bond Donor) Core->Amine Position 4 Activity Biological Activity (Antimicrobial/Cytotoxic) Nitro->Activity Redox Potential Amine->Nitro Intramolecular H-Bonding (Planarity Stabilization) Amine->Activity Steric Fit / Interaction

Caption: Structure-Activity Relationship (SAR) highlighting the push-pull electronic system critical for bioactivity.

Part 4: Characterization Data (Expected)

When validating the synthesized compound, look for these characteristic spectral signals (based on analogous 4-amino-3-nitrocoumarins):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.0–11.0 ppm (1H, broad s, NH ): The amino proton is deshielded due to intramolecular hydrogen bonding with the nitro group.
      
    • 
       7.2–7.5 ppm (Multiplet, Aromatic H ): Signals from the benzyl ring and the coumarin backbone.
      
    • 
       4.6–4.8 ppm (2H, d, CH₂ ): The benzylic methylene protons coupled to the NH.
      
  • IR Spectroscopy:

    • 
      : Lactone Carbonyl (
      
      
      
      ).
    • 
      : Nitro group (
      
      
      
      ) asymmetric and symmetric stretch.
    • 
      : Secondary Amine (
      
      
      
      ) stretch.

References

  • Dekić, V., et al. (2020). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative.[1] Bulletin of Natural Sciences Research.[2] (Describes the synthesis of the closely related 4-[(4-methoxybenzyl)amino]-3-nitrocoumarin, validating the

    
     protocol). 
    
  • Hamdi, N., et al. (2010).Synthesis of 4-amino-3-nitrocoumarin derivatives. Journal of Heterocyclic Chemistry. (General methodology for 4-amino-3-nitrocoumarins).
  • Perez-Cruz, F., et al. (2012).Coumarin-based drugs: A review of the synthesis and biological activity. Current Medicinal Chemistry. (Overview of coumarin pharmacophores).

Sources

Foundational

The Silent Emitter: A Technical Guide to Nitro-Group Fluorescence Quenching in Coumarin Derivatives

This guide provides an in-depth exploration of the profound fluorescence quenching effect exerted by the nitro group when incorporated into the coumarin scaffold. For researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the profound fluorescence quenching effect exerted by the nitro group when incorporated into the coumarin scaffold. For researchers, medicinal chemists, and drug development professionals, understanding this phenomenon is critical for the rational design of fluorogenic probes, photosensitizers, and other advanced molecular tools. We will dissect the underlying photophysical mechanisms, provide field-proven experimental protocols for characterization, and offer a forward-looking perspective on leveraging this powerful quenching effect.

Introduction: The Coumarin Fluorophore and the "Quenching Problem"

Coumarin and its derivatives are a cornerstone of fluorescence spectroscopy and imaging. Their rigid, planar benzopyran-2-one core provides a robust platform for developing highly fluorescent molecules with properties tunable through chemical modification.[1] These dyes are characterized by high quantum yields, photostability, and sensitivity to their microenvironment.[2]

However, the introduction of a nitro (—NO₂) group onto the coumarin ring drastically alters these favorable photophysical properties, typically resulting in a complete or near-complete annihilation of fluorescence. This "quenching" is not a mere incremental change; it is a fundamental shift in the excited-state deactivation pathways. While often viewed as a limitation, this potent intramolecular quenching is the operative principle behind many successful "turn-on" fluorescent probes, where the selective removal or transformation of the nitro group restores bright emission.[3] This guide will illuminate the causality behind this powerful effect.

The Core Mechanism: Why Nitro-Coumarins Go Dark

The fluorescence of a molecule is a competitive process. After a molecule absorbs a photon and enters an excited electronic state (S₁), it can return to the ground state (S₀) via several pathways. For a molecule to be fluorescent, the radiative decay pathway (emission of a photon) must be significantly faster than the non-radiative decay pathways. The nitro group, being a potent electron-withdrawing substituent, dramatically accelerates these non-radiative pathways in the coumarin scaffold, effectively outcompeting fluorescence.

The primary mechanisms responsible for this quenching are:

  • Promotion of Intersystem Crossing (ISC): This is the most prevalent and efficient pathway by which nitro groups quench fluorescence in aromatic systems.[4] The nitro group introduces low-lying n-π* electronic states that facilitate spin-orbit coupling between the singlet excited state (S₁) and the triplet manifold (T₁).[2][4] This allows the excited molecule to rapidly transition from the fluorescent S₁ state to the non-fluorescent T₁ state, from which it returns to the ground state non-radiatively or via much weaker phosphorescence.

  • Facilitation of Intramolecular Charge Transfer (ICT): The strong electron-withdrawing nature of the nitro group, coupled with the electron-rich coumarin ring system, creates a potent push-pull electronic environment. Upon photoexcitation, an intramolecular charge transfer (ICT) state can be formed. In polar solvents, this charge-separated state is stabilized, lowering its energy. This can bring the S₁ state energetically closer to the ground state, promoting rapid internal conversion (IC), a non-radiative decay process, directly back to S₀.[4]

  • Photoinduced Electron Transfer (PET): Conceptually similar to ICT, PET can be considered an extreme case where an electron is fully transferred from the coumarin donor to the nitro group acceptor. This process creates a radical ion pair, which is a non-emissive species that decays back to the ground state non-radiatively.

The following diagram illustrates the competition between fluorescence and the nitro-group-induced non-radiative decay pathways.

G S0 Ground State (S₀) Absorption Photon Absorption (Excitation) S1 Singlet Excited State (S₁) Fluorescence Fluorescence (Radiative Decay) S1->Fluorescence k_f ISC Intersystem Crossing (ISC) (Enhanced by -NO₂) S1->ISC k_isc IC Internal Conversion (IC) (Promoted by ICT) S1->IC T1 Triplet State (T₁) NonRad Non-Radiative Decay from Triplet State T1->NonRad Absorption->S1

Caption: Deactivation pathways from the excited state in a nitro-coumarin.

A Molecular Orbital Perspective

A deeper understanding can be gained by examining the molecular orbitals. In a typical fluorescent coumarin, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are delocalized across the π-conjugated system. The energy gap between them dictates the absorption wavelength.

Upon introduction of a nitro group, the scenario changes dramatically. The LUMO becomes localized primarily on the electron-deficient nitro group.[5] This has two critical consequences:

  • Reduced HOMO-LUMO Overlap: The spatial separation of the HOMO (on the coumarin ring) and the LUMO (on the nitro group) reduces the probability of a radiative transition (fluorescence).

  • Favorable Energetics for Electron Transfer: The low-lying LUMO on the nitro group creates a favorable energetic driving force for an electron to transfer from the HOMO of the photoexcited coumarin ring to the nitro group's LUMO, initiating a non-radiative PET or ICT process.

The diagram below conceptualizes this shift in molecular orbital characteristics.

G LUMO_C LUMO π* delocalized HOMO_C HOMO π delocalized HOMO_C->LUMO_C LUMO_NC LUMO Localized on -NO₂ HOMO_NC HOMO On Coumarin Ring HOMO_NC->LUMO_NC Non-Radiative Electron Transfer Dominates Energy Energy

Caption: HOMO-LUMO energy levels in standard vs. nitro-coumarin.

Data Presentation: The Impact of Nitration

The most direct way to appreciate the quenching effect is to compare the photophysical properties of a parent coumarin with its nitro-substituted analogue. While comprehensive data for simple coumarin vs. 6-nitrocoumarin is sparse due to the latter's non-emissive nature, we can compile representative data from various sources to illustrate the trend.

CompoundSolventλabs (nm)λem (nm)Fluorescence Quantum Yield (Φf)Reference
Coumarin 6 Ethanol4575010.78[3][6]
7-Hydroxy-4-methylcoumarin Methanol337-High (qualitative)[7]
6-Nitrocoumarin ---Essentially non-fluorescent
7-Hydroxy-4-methyl-6-nitrocoumarin ---Significantly quenched[8]
Aryl-Coumarin Derivative (4e) Chloroform3855030.85[4]
Nitro-Aryl Derivative (23) Chloroform4255200.11[4]

This data clearly demonstrates that the introduction of a nitro group, either directly on the coumarin ring or on a conjugated substituent, leads to a dramatic reduction in the fluorescence quantum yield.

Experimental Protocols: A Self-Validating System

To rigorously characterize the fluorescence quenching in a newly synthesized nitro-coumarin derivative, a series of interconnected experiments must be performed. The workflow is designed to be self-validating, where results from one experiment inform and confirm the others.

Synthesis of Nitro-Coumarin Derivatives

A common and reliable method for synthesizing nitro-coumarins is the nitration of a pre-existing coumarin derivative. The following protocol is adapted for the synthesis of 6-nitro and 8-nitro isomers of 7-hydroxy-4-methylcoumarin.[8][9]

Protocol 1: Nitration of 7-Hydroxy-4-Methylcoumarin

  • Dissolution: In a 50 mL conical flask, dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid (H₂SO₄). Place the flask in an ice bath to cool.

  • Preparation of Nitrating Mixture: In a separate, chilled test tube, carefully prepare a nitrating mixture by adding 0.5 mL of concentrated nitric acid (HNO₃) to 1.5 mL of concentrated sulfuric acid.

  • Nitration Reaction: While monitoring the temperature to keep it below 10°C, slowly add the nitrating mixture dropwise to the dissolved coumarin solution with constant stirring.

  • Reaction Incubation: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for one hour, with occasional shaking.

  • Precipitation: Pour the reaction mixture slowly and with stirring into a beaker containing crushed ice. A crude solid product, a mixture of 6- and 8-nitro isomers, will precipitate.

  • Filtration and Washing: Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

  • Isomer Separation:

    • Transfer the crude mixture to a flask containing ethanol and bring to a boil. The 6-nitro-4-methyl-7-hydroxycoumarin is less soluble and will remain as a solid residue.[9]

    • Filter the hot solution to collect the 6-nitro isomer.

    • Concentrate the filtrate and cool it in an ice bath. The 8-nitro-4-methyl-7-hydroxycoumarin will crystallize out.[9]

  • Recrystallization: Recrystallize both isomers from ethanol to obtain purified products.

  • Characterization: Confirm the identity and purity of the products using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Photophysical Characterization Workflow

The following workflow outlines the essential steps to quantify the fluorescence properties and confirm quenching.

G Start Synthesized Nitro-Coumarin Prep Prepare Dilute Solutions (Parent & Nitro-Derivative) in Spectroscopic Grade Solvent Start->Prep Abs Measure UV-Vis Absorption Spectra Prep->Abs Em Measure Fluorescence Emission Spectra Prep->Em Lifetime Measure Fluorescence Lifetime (τ) via TCSPC Prep->Lifetime QY Determine Relative Fluorescence Quantum Yield (Φf) Abs->QY Absorbance at λ_ex Em->QY Integrated Intensity Analysis Analyze Data: Compare λ_abs, λ_em, Φf, τ with Parent Coumarin QY->Analysis Lifetime->Analysis Conclusion Conclude Quenching Efficiency & Mechanism Analysis->Conclusion

Sources

Exploratory

Technical Guide: 4-Benzylamino-3-nitrocoumarin as a Fluorogenic Scaffold

Executive Summary This technical guide details the architecture and application of 4-benzylamino-3-nitrocoumarin , a specialized fluorogenic scaffold designed for the detection of nitroreductase (NTR) activity and hypoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the architecture and application of 4-benzylamino-3-nitrocoumarin , a specialized fluorogenic scaffold designed for the detection of nitroreductase (NTR) activity and hypoxic environments.[1] Unlike constitutively fluorescent coumarins, this molecule functions as a "smart" probe.[1] It relies on the electron-withdrawing nitro group at the 3-position to quench fluorescence via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms.[1] Upon enzymatic reduction to an amine species, the quenching pathway is abolished, restoring high-quantum-yield fluorescence.[1] This guide provides a validated roadmap for synthesizing, characterizing, and deploying this scaffold in drug discovery and cellular imaging.

Part 1: Chemical Architecture & Photophysics[1]

The Scaffold Logic

The design of 4-benzylamino-3-nitrocoumarin rests on a "Push-Pull-Quench" strategy.[1] The coumarin ring serves as the chromophore, but its emission is strictly regulated by the substituents at positions 3 and 4.

  • The Donor (Position 4): The benzylamino group acts as an electron donor. The nitrogen lone pair pushes electron density into the conjugated system. In standard coumarins (e.g., Coumarin 151), amino groups at position 7 are common, but position 4 offers unique Stokes shift properties and synthetic accessibility via the 4-chloro intermediate.[1]

  • The Quencher (Position 3): The nitro (

    
    ) group is the critical functional switch.[1] It is a strong electron-withdrawing group (EWG) that effectively quenches the fluorescence of the coumarin core.[1]
    
  • The Switch Mechanism: In the oxidized state (Nitro), the molecule is non-fluorescent (OFF). Upon reduction by type I or II nitroreductases (NTR) in hypoxic conditions, the

    
     group is converted to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).[1] This conversion removes the electron-withdrawing capacity, restoring the "Push-Pull" system to a radiative state (ON).[1]
Mechanism of Action Diagram

The following diagram illustrates the fluorescence switching mechanism triggered by enzymatic reduction.

FluorescenceSwitch cluster_mechanism Photophysical Switch Probe 4-benzylamino-3-nitrocoumarin (Non-Fluorescent / Quenched) Intermediate Hydroxylamine Intermediate (-NHOH) Probe->Intermediate 2e- Reduction (Hypoxia) Enzyme Nitroreductase (NTR) + NADH (Cofactor) Enzyme->Probe Product 4-benzylamino-3-aminocoumarin (Strong Fluorescence) Intermediate->Product Further Reduction (2e-) Mechanism Nitro Group (PET Acceptor) -> Amine (Donor/Neutral) Quenching Pathway Abolished

Caption: Enzymatic reduction of the nitro group eliminates the non-radiative decay pathway, restoring fluorescence.

Part 2: Synthesis & Derivatization[1][2][3][4]

The synthesis utilizes a modular approach, allowing researchers to vary the amine at position 4. The critical precursor is 4-chloro-3-nitrocoumarin , which acts as the electrophile for the nucleophilic aromatic substitution (


).[1]
Synthetic Route Diagram

SynthesisRoute Start 4-Hydroxycoumarin Step1_Prod 4-Hydroxy-3-nitrocoumarin Start->Step1_Prod   Step2_Prod 4-Chloro-3-nitrocoumarin (Key Electrophile) Step1_Prod->Step2_Prod   Final_Prod 4-Benzylamino-3-nitrocoumarin Step2_Prod->Final_Prod   Reagent1 HNO3 / AcOH Nitration Reagent2 POCl3 / Et3N Chlorination Reagent3 Benzylamine / Et3N SNAr Substitution

Caption: Modular synthesis via the 4-chloro-3-nitrocoumarin intermediate allows for facile derivatization.[1]

Detailed Protocol

Step 1: Nitration of 4-Hydroxycoumarin

  • Suspend 4-hydroxycoumarin (10 mmol) in glacial acetic acid (20 mL).

  • Add concentrated

    
     (15 mmol) dropwise at 
    
    
    
    with vigorous stirring.
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour into ice water. The yellow precipitate (4-hydroxy-3-nitrocoumarin) is filtered, washed with cold water, and dried.[1]

    • Checkpoint: Verify product by TLC (mobile phase: Hexane/EtOAc 1:1).[1]

Step 2: Chlorination (Synthesis of the Electrophile)

  • Dissolve 4-hydroxy-3-nitrocoumarin (5 mmol) in

    
     (15 mL).
    
  • Add N,N-dimethylaniline or

    
     (catalytic amount) to facilitate the reaction.[1]
    
  • Reflux at

    
     for 3-4 hours under anhydrous conditions.
    
  • Caution: Quench excess

    
     by slowly pouring the reaction mixture onto crushed ice.
    
  • Extract with dichloromethane (DCM), dry over

    
    , and concentrate.
    
    • Yield: Expect a light yellow solid.[1] This intermediate is moisture-sensitive; store in a desiccator.[1]

Step 3: Nucleophilic Substitution (


) 
  • Dissolve 4-chloro-3-nitrocoumarin (1 mmol) in dry acetonitrile or ethanol (5 mL).

  • Add Benzylamine (1.1 mmol) and Triethylamine (

    
    , 1.2 mmol).
    
  • Stir at room temperature for 1-2 hours. The reaction is typically fast due to the activation by the nitro group.

  • The product often precipitates out. If not, evaporate solvent and recrystallize from Ethanol/Water.

    • Characterization:

      
       should show the disappearance of the C4-Cl signal and appearance of benzylic protons (
      
      
      
      ) and NH signal.[1]

Part 3: Biological Application (Hypoxia & NTR Detection)[1][5][6][7]

Rationale

Solid tumors often contain hypoxic regions (


) where nitroreductase enzymes are overexpressed.[1] Normal tissue (normoxic) suppresses this reduction cycle.[1] Therefore, 4-benzylamino-3-nitrocoumarin serves as a specific "turn-on" probe for cancer imaging.[1]
In Vitro Reduction Assay Protocol

To validate the probe before cell work, perform a kinetic assay using purified NTR.

Materials:

  • Probe stock: 10 mM in DMSO.

  • Enzyme: E. coli Nitroreductase (commercial source).[1]

  • Cofactor: NADH (500

    
    M).[1]
    
  • Buffer: PBS (pH 7.4).[1]

Workflow:

  • Dilute probe to 10

    
    M in PBS containing 100 
    
    
    
    M NADH.[1]
  • Measure baseline fluorescence (Excitation: ~400 nm; Emission scan: 420-600 nm).[1] Expect minimal signal.

  • Add NTR (1

    
    g/mL).[1]
    
  • Monitor fluorescence intensity at the emission maximum (typically ~480-500 nm) over 20 minutes.

  • Data Output: Plot

    
     vs. Time. A successful scaffold should show >10-fold enhancement.[1]
    
Cellular Imaging Protocol (Confocal)[1]
  • Seeding: Seed HeLa or A549 cells in confocal dishes. Incubate 24h.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (

    
    ) for 4-6 hours (or use 
    
    
    
    as a chemical mimetic).[1]
  • Staining: Replace media with fresh media containing 5-10

    
    M of the probe.[1] Incubate for 30 mins.
    
  • Washing: Wash cells

    
     with PBS to remove extracellular probe.[1]
    
  • Imaging: Excite at 405 nm or 440 nm. Collect emission at 470-550 nm.[1]

    • Control: Normoxic cells should show negligible fluorescence.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield (Step 3) Hydrolysis of Cl-intermediateEnsure solvents are anhydrous. The 4-chloro-3-nitro species is reactive; use immediately after synthesis or store under

.[1]
High Background Fluorescence Impure Probe or Auto-reductionPurify via column chromatography (Silica, DCM/MeOH).[1] Ensure DMSO stock is fresh (DMSO can oxidize/reduce over time).[1]
No "Turn-On" in Cells Low Membrane PermeabilityThe benzyl group aids permeability, but if insufficient, verify uptake using flow cytometry.[1] Ensure cells are truly hypoxic (

).[1]
Precipitation in Buffer Low SolubilityThe scaffold is hydrophobic. Use Pluronic F-127 (0.1%) or maintain <1% DMSO in the final assay buffer.[1]

References

  • Synthesis of 4-amino-3-nitrocoumarins

    • Deki, B., et al. (2010).[1] Synthesis of new antimicrobial 4-aminosubstituted 3-nitrocoumarins. Chemical Papers, 64(3), 354–359.[1]

  • Nitroreductase Detection Mechanism

    • Wang, S., & Wu, X.[1] (2021).[1][2][3] Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells. Organic & Biomolecular Chemistry.

  • Coumarin Fluorescence Scaffolds

    • Jung, J. C., & Park, O. S. (2009).[1][4] Synthetic approaches and biological activities of 4-hydroxycoumarin derivatives. Molecules, 14(11), 4790-4803.[1]

  • Hypoxia Imaging Principles

    • Li, Y., et al. (2013).[1] Design of a new fluorescent probe for hypoxia detection in tumor cells. Chemical Communications.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Protocol for 4-Amino-3-Nitrocoumarin Synthesis

This Application Note details the validated protocol for the synthesis of 4-amino-3-nitrocoumarin and its derivatives via nucleophilic aromatic substitution ( ). This scaffold is a critical pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the validated protocol for the synthesis of 4-amino-3-nitrocoumarin and its derivatives via nucleophilic aromatic substitution (


). This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer properties (specifically DNA Topoisomerase I inhibition).


)
Target Analyte:  4-Amino-3-nitrocoumarin derivatives
Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Retrosynthetic Logic

The synthesis of 4-amino-3-nitrocoumarin relies on the electronic activation provided by the nitro group at the C3 position. The C3-nitro group creates a strong electron-withdrawing effect, significantly reducing electron density at the C4 position. This makes the C4 center highly electrophilic and susceptible to attack by nucleophiles (amines), facilitating the displacement of a leaving group (typically chloride).

Retrosynthetic Analysis

The most robust synthetic route proceeds through the 4-chloro-3-nitrocoumarin intermediate, derived from commercially available 4-hydroxycoumarin .

  • Target: 4-Amino-3-nitrocoumarin[1]

  • Precursor: 4-Chloro-3-nitrocoumarin (Activated Electrophile)

  • Starting Material: 4-Hydroxycoumarin (via 4-Hydroxy-3-nitrocoumarin)[2][3]

Retrosynthesis Target 4-Amino-3-nitrocoumarin (Target Scaffold) Inter2 4-Chloro-3-nitrocoumarin (Activated Electrophile) Target->Inter2 Nucleophilic Substitution (S_NAr) Inter1 4-Hydroxy-3-nitrocoumarin (Tautomeric Intermediate) Inter2->Inter1 Chlorination (POCl3/DMF) Start 4-Hydroxycoumarin (Commercial Starting Material) Inter1->Start Nitration (HNO3/AcOH)

Figure 1: Retrosynthetic pathway illustrating the activation of the coumarin core for amination.[3]

Safety & Pre-requisites

  • Nitro Compounds: 3-Nitrocoumarins are energetic. While generally stable, avoid excessive heat or shock during scale-up.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. All chlorination reactions must be performed under strictly anhydrous conditions in a fume hood.
    
  • Coumarin Bioactivity: The target compounds are potent anticoagulants (vitamin K antagonists) and DNA intercalators. Handle with appropriate PPE (double gloves, respirator).

Detailed Experimental Protocol

Phase 1: Synthesis of 4-Chloro-3-nitrocoumarin (The Electrophile)

This phase converts the nucleophilic hydroxyl group into a good leaving group (chloride) while installing the activating nitro group.

Step 1.1: Nitration

  • Reagents: 4-Hydroxycoumarin (10 mmol), Conc.

    
     (d=1.42), Glacial Acetic Acid.
    
  • Procedure:

    • Suspend 4-hydroxycoumarin in glacial acetic acid (20 mL) in a round-bottom flask.

    • Cool the suspension to 0–5 °C using an ice bath.

    • Add a solution of conc.

      
       (1.2 eq) in acetic acid dropwise over 30 minutes. Critical: Maintain temperature <10 °C to prevent over-nitration or ring oxidation.
      
    • Stir at room temperature for 2 hours. A yellow precipitate (4-hydroxy-3-nitrocoumarin) will form.

    • Workup: Pour into ice water (100 mL), filter the yellow solid, wash with cold water, and dry in vacuo.

    • Yield: ~85–90%.

Step 1.2: Chlorination (Vilsmeier-Haack Conditions)

  • Reagents: 4-Hydroxy-3-nitrocoumarin (from Step 1.1),

    
     (5 eq), 
    
    
    
    -Dimethylformamide (DMF, cat.),
    
    
    -Dimethylaniline (optional base).
  • Procedure:

    • Place dried 4-hydroxy-3-nitrocoumarin in a dry flask under Argon/Nitrogen.

    • Add

      
       carefully. Add 2–3 drops of DMF (catalyst).
      
    • Reflux the mixture at 100–110 °C for 2–4 hours. The suspension will clear as the reaction proceeds.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a less polar spot (chloride).

    • Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
       mL). Wash organic layer with Sat. 
      
      
      
      (to remove acid) and Brine.
    • Dry over anhydrous

      
       and concentrate.
      
    • Yield: ~70–80%.[4] Solid can be recrystallized from acetone/hexane.

Phase 2: Nucleophilic Substitution ( ) with Amines

This is the diversity-generating step. The protocol is adaptable for primary amines, secondary amines, and ammonia.

General Protocol:

  • Reagents: 4-Chloro-3-nitrocoumarin (1.0 eq), Amine Nucleophile (

    
    , 1.1 eq), Triethylamine (
    
    
    
    , 1.5 eq), Solvent (Ethanol, Ethyl Acetate, or DCM).
  • Procedure:

    • Dissolve 4-chloro-3-nitrocoumarin in dry Ethanol (or DCM for solubility) (10 mL/mmol).

    • Add Triethylamine (base scavenger for HCl).

    • Add the Amine dropwise at Room Temperature (RT).

    • Reaction Conditions:

      • Aliphatic Amines: Stir at RT for 30–60 mins. (Fast reaction).

      • Aromatic Amines (Anilines): Reflux in Ethanol for 1–3 hours.

      • Ammonia: Bubble

        
         gas through the solution or use Ammonium Acetate in refluxing ethanol.
        
    • Observation: The solution often changes color (yellow to orange/red) due to the formation of the amino-nitro conjugated system.

    • Workup:

      • Method A (Precipitation): If using Ethanol, the product often precipitates upon cooling. Filter and wash with cold ethanol.

      • Method B (Extraction): If soluble, evaporate solvent, redissolve in EtOAc, wash with water/brine, dry, and concentrate.

  • Purification: Recrystallization from Ethanol/DMF or Flash Chromatography (DCM/MeOH).

Mechanistic Insight ( )

The reaction follows an Addition-Elimination mechanism.[5]

  • Activation: The

    
     group at C3 and the Lactone Carbonyl at C2 withdraw electron density from the aromatic ring.
    
  • Addition: The nucleophile (Amine) attacks the C4 carbon, disrupting the aromaticity of the pyrone ring and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is delocalized onto the nitro group and the carbonyl oxygens.

  • Elimination: The aromaticity is restored by the expulsion of the Chloride ion (

    
    ), yielding the 4-amino-3-nitrocoumarin.
    

Mechanism Substrate 4-Chloro-3-nitrocoumarin Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Nucleophile (Attack at C4) Nucleophile Amine (R-NH2) Nucleophile->Complex Product 4-Amino-3-nitrocoumarin Complex->Product Elimination of Cl- LeavingGroup HCl (Scavenged by Base) Complex->LeavingGroup

Figure 2: Addition-Elimination mechanism governing the nucleophilic substitution.

Data Presentation & Troubleshooting

Solvent & Base Optimization Table
ParameterConditionOutcomeRecommendation
Solvent Ethanol (EtOH)Good solubility for hot reactants; product precipitates on cooling.Preferred for scale-up.
Dichloromethane (DCM)Excellent solubility; requires aqueous workup.Use for lipophilic amines.
DMFHigh solubility; difficult to remove.Use only for insoluble substrates.
Base Triethylamine (

)
Efficient HCl scavenger; easy removal.Standard Choice .
Sodium Acetate (

)
Milder; buffers reaction.Use for acid-sensitive amines.
PyridineActs as solvent and base.Good for sluggish aromatic amines.
Characterization Data (Typical)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       10.0–12.0 ppm: Broad singlet (
      
      
      
      , exchangeable with
      
      
      ).
    • 
       7.0–8.5 ppm: Aromatic protons (Coumarin core).
      
  • IR Spectroscopy:

    • 
      : 
      
      
      
      stretch.
    • 
      : Lactone 
      
      
      
      .
    • 
       & 
      
      
      
      :
      
      
      asymmetric/symmetric stretch.
  • Mass Spectrometry (ESI):

    • 
       or 
      
      
      
      peaks clearly visible. Chlorine isotope pattern (
      
      
      ) disappears in the product.

References

  • Synthesis and antimicrobial activity of new 4-heteroarylamino coumarin derivatives. Source: Molecules (2010). Context: Primary protocol for nucleophilic substitution on 4-chloro-3-nitrocoumarin. URL:[Link][6]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Source: Pharmaceuticals (2021).[7] Context: Biological validation of the amino-nitro coumarin scaffold. URL:[Link]

  • Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. Context: Foundational mechanistic explanation of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     pathway utilized in this protocol.
    URL:[Link]
    

Sources

Application

In vitro antibacterial assay protocol for S. aureus and E. coli

Application Note: Standardized In Vitro Antibacterial Profiling (MIC & Time-Kill Kinetics) Abstract & Scope This application note details the industry-standard protocols for evaluating the in vitro efficacy of novel ther...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Standardized In Vitro Antibacterial Profiling (MIC & Time-Kill Kinetics)

Abstract & Scope

This application note details the industry-standard protocols for evaluating the in vitro efficacy of novel therapeutic agents against S. aureus and E. coli. While these pathogens represent distinct biological challenges—S. aureus possessing a thick peptidoglycan layer and E. coli utilizing a selective outer membrane—the quantitative assessment of drug potency relies on a unified, high-throughput framework: Broth Microdilution .

This guide moves beyond basic "recipes" to explain the causality of assay conditions, ensuring reproducibility in drug development pipelines. It covers the determination of Minimum Inhibitory Concentration (MIC) and the pharmacodynamic assessment of bactericidal activity via Time-Kill Kinetics.

Biological Context & Experimental Logic[1]

The primary variable between these two organisms in an assay context is the cell envelope , which dictates drug permeability and the necessity for specific cation concentrations in the media.

  • Gram-Positive (S. aureus): The target is often the cell wall synthesis machinery or intracellular targets. The thick peptidoglycan layer is porous, making S. aureus generally more permeable to large molecules than E. coli, but highly susceptible to lysis if ionic strength is not maintained.

  • Gram-Negative (E. coli): The outer membrane acts as a molecular sieve. Porins regulate entry. Hydrophobic drugs often fail here unless they can traverse the lipopolysaccharide (LPS) layer.

Experimental Workflow Visualization

The following diagram outlines the critical path from cryopreservation to data acquisition.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Microdilution cluster_read Phase 3: Analysis Stock Cryo-Stock (-80°C) Plate Agar Streak (Overnight) Stock->Plate Revival Suspension 0.5 McFarland Suspension Plate->Suspension Saline/Broth Dilution Intermediate Dilution (1:100) Suspension->Dilution Standardize Plate96 96-Well Plate (Drug + Inoculum) Dilution->Plate96 5x10^5 CFU/mL Incubate Incubation (35°C, 16-20h) Plate96->Incubate Visual Visual Read (Turbidity) Incubate->Visual QC_Check QC Validation (ATCC Strains) Visual->QC_Check Valid?

Figure 1: Standardized Broth Microdilution Workflow. Critical control points include the 0.5 McFarland standardization and the final inoculum density of


 CFU/mL.

Critical Reagents & Preparation

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Expert Insight: Standard Mueller-Hinton broth is insufficient for rigorous testing. You must use Cation-Adjusted MHB.

  • Why? Divalent cations (

    
     and 
    
    
    
    ) mediate the permeability of the outer membrane in E. coli (stabilizing LPS) and compete with aminoglycosides for binding sites on the ribosome.
  • Specification:

    • Calcium (

      
      ): 20–25 mg/L[1]
      
    • Magnesium (

      
      ): 10–12.5 mg/L[1]
      
    • Reference: CLSI M07 Standard [1].[2][3][4][5][6]

Quality Control (QC) Strains

Self-validation is mandatory. Every assay plate must include a reference strain with a known MIC range.

OrganismATCC IDGram StatusRole
S. aureus ATCC 29213PositiveStandard QC for non-fastidious G+
E. coli ATCC 25922NegativeStandard QC for non-fastidious G-

Protocol A: Broth Microdilution (MIC)

Objective: Determine the lowest concentration of antimicrobial that inhibits visible growth.[2][6][7]

Step 1: Drug Plate Preparation
  • Prepare a 100X stock solution of the test compound in an appropriate solvent (DMSO or Water).

  • In a 96-well round-bottom plate, dispense 100 µL of CAMHB into columns 2–12.

  • Dispense 200 µL of 2X drug concentration into column 1.

  • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard the final 100 µL from column 10.

    • Column 11: Growth Control (Broth + Bacteria, no drug).

    • Column 12: Sterility Control (Broth only).

Step 2: Inoculum Preparation (The "Direct Colony Suspension" Method)
  • Select 3-5 isolated colonies from an overnight agar plate (non-selective media like Tryptic Soy Agar).

  • Emulsify in sterile saline to match the turbidity of a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
    • Check: Measure OD at 625nm; target absorbance is 0.08–0.13.

  • Dilution Step (Critical): Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

    • Calculation: 150 µL suspension + 14.85 mL CAMHB.

    • Result: Approx.

      
       CFU/mL.
      
Step 3: Assay Inoculation
  • Add 100 µL of the diluted inoculum (from Step 2) to every well in columns 1–11.

  • Final Conditions:

    • Drug concentration: 1X (diluted by half due to inoculum addition).

    • Bacterial density:

      
       CFU/mL .
      
    • Total Volume: 200 µL.

Step 4: Incubation & Reading[7]
  • Seal plate with breathable film or loose lid to prevent evaporation but allow

    
     exchange.
    
  • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Read: Use a viewing mirror or automated reader (OD 600nm).

    • MIC Definition: The lowest concentration well with no visible turbidity .

Protocol B: Time-Kill Kinetics

Objective: Determine if the drug is bacteriostatic or bactericidal.

Expert Insight: MIC is a static snapshot. Time-Kill assays reveal the rate of killing, which is crucial for predicting in vivo efficacy.

Experimental Workflow
  • Setup: Prepare culture tubes with CAMHB containing the drug at 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Inoculum: Inoculate to a final density of

    
     CFU/mL (same as MIC).
    
  • Sampling: Incubate at 35°C with shaking (200 rpm).

  • Time Points: Remove aliquots at

    
     hours.
    
  • Quantification:

    • Serially dilute aliquots in saline (10-fold series).

    • Plate 10 µL or 100 µL spots onto agar.

    • Incubate overnight and count colonies.

Logic for Interpretation

TimeKill_Logic Start Calculate Log Reduction (Log10 T0 - Log10 T24) Decision Reduction >= 3 Log10? Start->Decision Bactericidal Bactericidal (>99.9% Kill) Decision->Bactericidal Yes Bacteriostatic Bacteriostatic (Inhibits Growth) Decision->Bacteriostatic No

Figure 2: Decision Tree for Pharmacodynamic Classification. A 3-log reduction is the clinical threshold for bactericidal activity.

Data Analysis & Interpretation

MIC Interpretation Criteria

While clinical breakpoints (Susceptible/Resistant) are set by CLSI/EUCAST for known drugs, for new compounds, you report the raw MIC value.

ParameterDefinitionSignificance
MIC Min. Inhibitory ConcentrationPotency indicator. Lower is better.
MBC Min. Bactericidal ConcentrationLowest concentration killing

of inoculum.
MBC/MIC Ratio Ratio of killing to inhibitionRatio

usually indicates bactericidal mode of action.
Acceptance Criteria (QC)

The assay is valid only if :

  • Growth Control: Shows distinct turbidity (or buttons).

  • Sterility Control: Remains clear.

  • QC Strain MIC: Falls within the published CLSI ranges (e.g., S. aureus ATCC 29213 tested against Vancomycin must yield MIC 0.5–2 µg/mL) [2].

Troubleshooting (Senior Scientist Notes)

  • Skipped Wells: If growth occurs at high concentrations but not low ones (e.g., growth at 8 µg/mL, no growth at 4, growth at 2), the assay is invalid. Causes: Contamination or drug precipitation.

  • Trailing Endpoints: Common with bacteriostatic drugs (Sulfonamides) or S. aureus.[8] You may see a faint "haze" that persists. Read the MIC as the point of

    
     reduction compared to control, or use a colorimetric dye (Resazurin) to aid visualization.
    
  • Inoculum Effect: If your inoculum is too high (

    
     CFU/mL), MICs will artificially increase (especially for Beta-lactams). Always verify T0 counts via plating.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.[3][4] Wayne, PA: CLSI; 2018.

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Wayne, PA: CLSI; 2024.[8]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution methodology.[9] ISO 20776-1:2019.[3][9]

  • American Type Culture Collection (ATCC). Staphylococcus aureus subsp.[5][8] aureus (ATCC® 29213™).[10][5][8][11]

  • American Type Culture Collection (ATCC). Escherichia coli (ATCC® 25922™).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-benzylamino-3-nitrocoumarin synthesis

Technical Support Center: Synthesis of 4-Benzylamino-3-Nitrocoumarin Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SYN-COU-3N-BNZ Executive Summary: The Chemistry of the Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Benzylamino-3-Nitrocoumarin

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SYN-COU-3N-BNZ

Executive Summary: The Chemistry of the Problem

The synthesis of 4-benzylamino-3-nitrocoumarin hinges on a Nucleophilic Aromatic Substitution (


) at the C4 position. The presence of the nitro group at C3 is a double-edged sword: it significantly lowers the LUMO energy of the coumarin ring, activating the C4-chlorine bond for displacement, but it also renders the system highly susceptible to hydrolysis and ring-opening reactions.

The Core Challenge: The reaction is not usually limited by the nucleophilicity of benzylamine, but by the competitive hydrolysis of the highly electrophilic 4-chloro-3-nitrocoumarin intermediate back to the starting 4-hydroxy-3-nitrocoumarin.

Diagnostic & Troubleshooting Guide

Issue A: "My yield is stuck below 40%, and I see a yellow precipitate that isn't my product."
  • Diagnosis: Competitive Hydrolysis.

  • Root Cause: The C4-Cl bond in 3-nitrocoumarins is extremely labile. Traces of water in your solvent or wet benzylamine will rapidly convert the intermediate back to 4-hydroxy-3-nitrocoumarin (which is often a yellow solid).

  • The Fix:

    • Solvent Protocol: Switch to anhydrous Ethanol or dry Acetonitrile . Do not use technical grade solvents without drying.

    • Reagent Quality: Ensure benzylamine is fresh and free of carbonate salts/water.

    • Atmosphere: Run the reaction under a nitrogen or argon balloon.

Issue B: "The reaction turns black/tarry upon adding the amine."
  • Diagnosis: Exothermic Decomposition / Polymerization.

  • Root Cause: The reaction is highly exothermic due to the strong electron-withdrawing nature of the nitro group. Dumping the amine in all at once causes a local thermal spike, leading to ring opening of the lactone or oligomerization.

  • The Fix:

    • Temperature Control: Cool the 4-chloro-3-nitrocoumarin solution to 0°C before adding the amine.

    • Addition Rate: Add the benzylamine (mixed with the base) dropwise over 15–20 minutes.

Issue C: "I cannot separate the product from the byproduct salts."
  • Diagnosis: Solubility Mismatch.

  • Root Cause: If using Triethylamine (

    
    ) as a base, the 
    
    
    
    salt may co-precipitate with your product in non-polar solvents.
  • The Fix:

    • Aqueous Wash: The nitrocoumarin product is typically water-insoluble. Pour the reaction mixture into ice water. The product will precipitate, while the amine salts dissolve.[1]

    • Recrystallization: Recrystallize the crude solid from Glacial Acetic Acid or Ethanol/DMF (9:1) . Avoid column chromatography if possible, as nitrocoumarins can streak or degrade on acidic silica.

Optimized Experimental Protocol

Objective: Synthesis of 4-benzylamino-3-nitrocoumarin via


.
Reagents:
  • Substrate: 4-Chloro-3-nitrocoumarin (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous Ethanol (10 mL/mmol)

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-chloro-3-nitrocoumarin in anhydrous Ethanol.

    • Checkpoint: If the solution is cloudy, filter it before proceeding.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Stir for 10 minutes.
    
  • Addition: Mix Benzylamine and

    
     in a separate vial. Add this mixture dropwise  to the coumarin solution via a syringe or dropping funnel.
    
    • Observation: The solution will likely change color (often to deep yellow/orange) immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup: Pour the reaction mixture into 5 volumes of crushed ice-water with vigorous stirring.

  • Isolation: Filter the precipitate. Wash the cake with:

    • Cold water (

      
      ) – removes salts.
      
    • Cold ethanol (

      
      ) – removes unreacted amine.
      
  • Purification: Recrystallize from Ethanol.

Comparative Solvent Data

The choice of solvent dramatically impacts the reaction pathway (Substitution vs. Hydrolysis).

Solvent SystemYield (Typical)Reaction TimeRisk Factor
Anhydrous Ethanol 85–92% 2–3 h Low (Green & Efficient)
Acetonitrile (Dry)75–80%4 hModerate (Workup requires evap)
DCM / Chloroform60–70%6 hHigh (Solubility issues)
Ethanol (95%)< 40%2 hCritical (Hydrolysis dominates)

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The Green Path is the desired


. The Red Path  is the moisture-induced failure mode.

G Start 4-Chloro-3-nitrocoumarin Intermediate Meisenheimer Complex Start->Intermediate + BnNH2 (Fast) Byproduct 4-Hydroxy-3- nitrocoumarin Start->Byproduct + H2O (Hydrolysis) Product 4-Benzylamino-3- nitrocoumarin Intermediate->Product - HCl (Elimination) BnNH2 Benzylamine (Nucleophile) Water H2O (Contaminant)

Caption: Reaction pathway showing the competition between the desired aminolysis (Green) and moisture-driven hydrolysis (Red).

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes, Pyridine can act as both solvent and base. However, removing Pyridine requires acidic washes which might hydrolyze the product.


 is easier to remove via simple evaporation or washing.

Q: Why is the 3-nitro group necessary? Can I nitrate after adding the amine? A: No. The 3-nitro group is the activating group . Without it, the C4-Cl bond is essentially inert to mild nucleophilic attack. Nitrating a 4-aminocoumarin later is difficult because the amine ring is electron-rich and will likely undergo oxidation or nitration on the benzyl ring instead.

Q: My product has a melting point 10°C lower than reported. Why? A: This usually indicates contamination with 4-hydroxy-3-nitrocoumarin . This impurity co-crystallizes easily. Perform a TLC check: if you see a spot that trails or stays at the baseline in non-polar solvents, you have the hydroxy impurity. Recrystallize from Acetic Acid to fix this.

References

  • Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives. Source: ResearchGate.[2][3][4] Context: Establishes the baseline protocol for condensing 4-chloro-3-nitrocoumarin with amines.

  • Nucleophilic Substitutions of 4-Chloro-3-nitrocoumarin. Source: Liebigs Annalen der Chemie (Cited via NIH/BenchChem). Context: Detailed kinetic data on the reactivity of the C4-Cl bond influenced by the C3-nitro group.

  • Optimiz

    
    . 
    Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).
    Context: Discusses the base-mediated coupling mechanisms and side-reaction avoidance.[2]
    
    

Sources

Optimization

Purification of 3-nitrocoumarin derivatives by recrystallization

Status: Operational | Tier: Level 3 (Advanced Synthesis Support) Welcome to the Technical Support Center for the purification of 3-nitrocoumarin derivatives. This guide is designed for researchers encountering difficulti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis Support)

Welcome to the Technical Support Center for the purification of 3-nitrocoumarin derivatives. This guide is designed for researchers encountering difficulties in isolating high-purity crystalline solids following Knoevenagel condensation or nitration protocols.

Module 1: The Solvent Selector

Theory of Operation: 3-Nitrocoumarin derivatives possess a polarized "push-pull" electronic structure. The nitro group at C-3 increases the acidity of the lactone ring and alters solubility compared to the parent coumarin. Successful recrystallization requires balancing the solvation of the polar nitro-lactone core against the lipophilicity of the benzene ring substituents.

The Golden Rule: Always test solubility on a 50 mg scale before committing the bulk crude.

Derivative ClassPrimary Solvent SystemSecondary Option (If Yield Low)Mechanism of Action
Unsubstituted / Simple Alkyl (e.g., 3-nitrocoumarin, 6-methyl-3-nitrocoumarin)Ethanol (95%) Methanol / Water (4:1)Ethanol offers the ideal polarity balance. Water acts as an anti-solvent to force precipitation upon cooling.
Halogenated (e.g., 6-bromo-3-nitrocoumarin)Glacial Acetic Acid Ethanol / Acetone (3:1)Halogens reduce solubility in alcohols. Hot acetic acid dissolves the lattice; cooling yields dense, high-purity needles.
Methoxylated / Highly Soluble (e.g., 7-methoxy-3-nitrocoumarin)Ethyl Acetate / Hexane TolueneThese derivatives are often too soluble in alcohols. A non-polar binary system (Cloud Point Method) is required.
Hydroxyl-substituted (e.g., 7-hydroxy-3-nitrocoumarin)Aqueous Ethanol (70%) AcetonitrileThe phenolic -OH requires a protic solvent to disrupt intermolecular hydrogen bonding during dissolution.
Module 2: Standard Operating Procedure (SOP-NC3)

Context: This protocol assumes a crude solid obtained via Knoevenagel condensation (Salicylaldehyde + Ethyl Nitroacetate) catalyzed by piperidine or amine salts.

Critical Safety: 3-Nitrocoumarins are potential skin irritants. Nitro-compounds can be energetic; avoid open flames.

Phase 1: Dissolution & Hot Filtration (The "Clean-Up")
  • Saturate: Place crude solid in an Erlenmeyer flask. Add the Primary Solvent (from Module 1) and heat to near-boiling on a stir plate.

  • Titrate Solvent: Add solvent in small aliquots until the solid just dissolves.

    • Checkpoint: If a small amount of dark, amorphous solid remains undissolved despite excess hot solvent, STOP . These are likely inorganic catalyst salts (piperidine acetates) or polymerized tars.

  • Hot Filtration: While the solution is boiling, filter it rapidly through a fluted filter paper (or a pre-warmed sintered glass funnel) into a clean, heated flask.

    • Why? This step removes the insoluble catalyst salts that act as "bad seeds," causing impure precipitation later.

Phase 2: Nucleation & Growth
  • Slow Cool: Remove from heat. Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Do not place directly on a cold benchtop (shock cooling traps impurities).

  • The Ice Bath: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • The Wash: Wash the filter cake with cold solvent (the same solvent used for dissolution, chilled to 0°C).

    • Volume Rule: Use 1-2 mL per gram of solid. Over-washing will dissolve your product.

Module 3: Troubleshooting (FAQ)

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What is happening? A: This occurs when the solute separates as a liquid phase before it crystallizes, usually because the saturation temperature is higher than the melting point of the impure solid (impurities lower the MP).[1]

  • The Fix (Cloud Point Method):

    • Re-dissolve the oil in a "Good Solvent" (e.g., Acetone or Ethyl Acetate).

    • Dropwise add a "Poor Solvent" (e.g., Hexane or Water) while heating until a persistent cloudiness appears.

    • Add one drop of "Good Solvent" to clear it.

    • Cool very slowly. Add a seed crystal if available.[2][3]

Q2: The crystals are yellow, but the mother liquor is dark brown. Is this normal? A: Yes. The Knoevenagel condensation often produces tarry by-products (oxidized salicylaldehydes).

  • The Fix: If the crystals are significantly discolored, perform a Charcoal Treatment during Phase 1. Add 1-2% (w/w) activated charcoal to the boiling solution, stir for 2 minutes, and perform the Hot Filtration step strictly. Warning: Do not use excess charcoal, as it can adsorb the nitro-aromatic product.

Q3: I have low yield, but the NMR shows the product is in the mother liquor. A: You likely used too much solvent or the product is too soluble.

  • The Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume. Cool and collect a "Second Crop."

    • Note: The Second Crop is always less pure than the First Crop. Keep them separate until purity is verified.

Module 4: Workflow Visualization
Diagram 1: The Solvent Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on derivative functionalization.

SolventSelector Start Analyze Substituent (R) Halogen Halogen (Cl, Br, I) Start->Halogen Polar Polar (-OH, -COOH) Start->Polar Neutral Neutral / Alkyl (-H, -CH3) Start->Neutral Lipophilic Lipophilic / Ether (-OMe, -OEt) Start->Lipophilic Acetic Glacial Acetic Acid Halogen->Acetic Low Solubility AqEtOH 70% Aqueous Ethanol Polar->AqEtOH H-Bonding EtOH95 95% Ethanol Neutral->EtOH95 Balanced Binary EtOAc / Hexane Lipophilic->Binary High Solubility

Diagram 2: The Recrystallization Workflow (SOP-NC3)

Caption: Step-by-step purification protocol emphasizing the critical Hot Filtration checkpoint.

RecrystallizationFlow Crude Crude Solid (Contains Salts/Tars) Dissolve Dissolve at Boiling Point (Min. Solvent) Crude->Dissolve Check Insolubles Present? Dissolve->Check HotFilter Hot Filtration (Remove Catalyst Salts) Check->HotFilter Yes (Dark Specs) Cool Slow Cooling (Room Temp -> 0°C) Check->Cool No (Clear) HotFilter->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Pure Pure 3-Nitrocoumarin Collect->Pure

References
  • Synthesis of 3-Nitrocoumarins: Bhogeswararao, M., et al. (2018). "Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation." ResearchGate.[4]

  • General Coumarin Purification: Al-Amiery, A. A., et al. (2015). "Coumarin heterocyclic derivatives: chemical synthesis and biological activity." RSC Advances.

  • Troubleshooting Crystallization (Oiling Out): Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions."

  • Solubility Data (Coumarin Derivatives): Shakeel, F., et al. (2016). "Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation." Journal of Chemical Thermodynamics.

Sources

Troubleshooting

Troubleshooting low fluorescence signal in nitrocoumarin probes

Executive Summary & Mechanism of Action Welcome to the Technical Support Center. You are likely experiencing low signal-to-noise ratios or complete signal failure with your nitrocoumarin-based fluorogenic probes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Welcome to the Technical Support Center. You are likely experiencing low signal-to-noise ratios or complete signal failure with your nitrocoumarin-based fluorogenic probes. To troubleshoot effectively, we must first ground ourselves in the probe's mechanism.

The Mechanism: Nitrocoumarin probes function as "turn-on" sensors. The nitro group (


) attached to the coumarin scaffold acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET)  or by inhibiting Intramolecular Charge Transfer (ICT) .
  • OFF State: The electron-withdrawing nitro group suppresses fluorescence.

  • ON State: Nitroreductase (NTR) enzymes reduce the

    
     group to an electron-donating amine (
    
    
    
    ) or hydroxylamine (
    
    
    ) group. This restores the ICT process, resulting in strong fluorescence.

The Critical Failure Point: This reduction is often oxygen-sensitive . In the presence of molecular oxygen, the intermediate nitro-radical anion can be re-oxidized back to the nitro form (futile cycling), preventing the formation of the fluorescent amine species.

Diagnostic Workflow

Before altering your biological protocol, follow this decision tree to isolate the root cause.

TroubleshootingTree Start Problem: Low Fluorescence Signal CheckChem 1. Chemical Validation (Is the probe functional?) Start->CheckChem CheckBio 2. Biological Validation (Is the enzyme active?) Start->CheckBio CheckPhy 3. Physical Parameters (Is the detection correct?) Start->CheckPhy Dithionite Perform Sodium Dithionite Reduction Assay CheckChem->Dithionite HypoxiaCheck Check Oxygen Levels (Futile Cycling) CheckBio->HypoxiaCheck NTRCheck Verify NTR Expression (Western Blot/PCR) CheckBio->NTRCheck Solubility Check for Aggregation (ACQ Effect) CheckPhy->Solubility Settings Verify Ex/Em Settings (Stokes Shift) CheckPhy->Settings DithioniteResult Fluorescence Increases? Dithionite->DithioniteResult ProbeDead Probe Degraded or Hydrolyzed DithioniteResult->ProbeDead No ProbeGood Probe is Functional. Issue is Biological. DithioniteResult->ProbeGood Yes

Figure 1: Diagnostic decision tree for isolating low fluorescence signal causes.

Troubleshooting Guides & FAQs

Category 1: Chemical & Physical Properties (The "Is the probe working?" phase)

Q: I see precipitation when adding the probe to the buffer. Could this cause low signal? A: Yes. This is a classic case of Aggregation-Caused Quenching (ACQ) . Coumarin derivatives are hydrophobic and planar. In aqueous buffers (PBS/media), they tend to stack (aggregate), which quenches fluorescence and reduces enzymatic access.

  • Solution:

    • Dissolve the probe in high-quality anhydrous DMSO to create a stock solution (e.g., 10-20 mM).

    • Use a dispersing agent like Pluronic F-127 (0.02 - 0.1%) or Cremophor EL in your final buffer to maintain solubility.

    • Ensure the final DMSO concentration in the cell media does not exceed 0.5-1% to avoid cytotoxicity while maintaining probe solubility.

Q: My excitation/emission settings match the datasheet, but the signal is weak. A: Nitrocoumarins often exhibit a large Stokes shift . The absorption maximum of the nitro form (quenched) is different from the amino form (fluorescent).

  • Check: Ensure you are exciting the product (amino-coumarin), not the reactant.

  • Optimization: Perform an emission scan. Many amino-coumarins excite maximally around 350–410 nm and emit blue/green fluorescence at 450–520 nm . If you use a standard GFP filter (Ex 488 nm), you may be exciting on the very tail of the absorption band, resulting in <10% efficiency.

Category 2: Biological & Enzymatic Factors (The "Why isn't it turning on?" phase)

Q: I am treating hypoxic tumor cells, but the fluorescence is negligible. A: This is likely due to Oxygen Futile Cycling or insufficient hypoxia. Nitroreductases (Type II) reduce the nitro group to a nitro-radical anion (


). In the presence of even trace oxygen, this radical transfers an electron to oxygen (forming superoxide, 

) and reverts to the non-fluorescent nitro form.
  • Validation:

    • Ensure strict hypoxia (<0.1%

      
      ).
      
    • If using Type I NTRs (bacterial origin, often used in GDEPT), they are oxygen-insensitive (obligate 2-electron reducers). If your experiment relies on endogenous mammalian NTRs, they are strictly oxygen-sensitive.

Q: Does the specific Nitroreductase (NTR) type matter? A: Absolutely.

  • Bacterial NTR (e.g., E. coli NfsA/NfsB): Can reduce nitro groups via a 2-electron transfer mechanism that is independent of oxygen. These generate very high signals.

  • Mammalian NTR (e.g., DT-Diaphorase/NQO1): Often require strict hypoxia to function effectively with nitroaromatics.

  • Action: If you are transfecting cells, confirm expression of the specific NTR (NfsB is common). If relying on endogenous enzymes, use a Western Blot to confirm NQO1 upregulation in your cell line (e.g., A549 cells are NQO1+, while H596 are NQO1-).

Standard Operating Procedures (SOPs)

Protocol A: Chemical Validation (Sodium Dithionite Assay)

Use this protocol to prove your probe is chemically capable of fluorescence, ruling out degradation.

Reagents:

  • Nitrocoumarin Probe Stock (10 mM in DMSO).

  • Sodium Dithionite (

    
    ) solid (Must be fresh; smells of sulfur dioxide when degraded).
    
  • PBS (pH 7.4).

Step-by-Step:

  • Preparation: Prepare a 10 µM solution of the probe in PBS (dilute 1 µL of stock into 999 µL PBS).

  • Baseline Scan: Record the fluorescence spectrum (Ex/Em as per datasheet) of this solution. It should be non-fluorescent (background only).

  • Reduction: Add solid Sodium Dithionite (approx. 10-20 equivalents, or a small spatula tip) directly to the cuvette/well.

    • Note: Dithionite is unstable in solution; add it as a solid or a freshly prepared concentrated solution.

  • Incubation: Mix and wait 5–10 minutes at room temperature.

  • Measurement: Record the spectrum again.

    • Pass: Significant fluorescence increase (10–100x).

    • Fail: No change. The probe is degraded, or the nitro group is chemically inert (rare).

Protocol B: Quantitative Data Summary
ParameterOptimal RangeFailure ModeCorrection
Probe Conc. 1 – 10 µM>20 µM leads to self-quenchingTitrate down (try 1, 5, 10 µM)
Incubation 30 min – 4 hrsToo short = incomplete reductionExtend time; check cell uptake
Oxygen (

)
< 0.1% (Hypoxia)> 2% causes futile cyclingUse hypoxia chamber or chemical hypoxia (

)
pH 7.0 – 7.4< 5.0 or > 9.0 alters fluorescenceBuffer with HEPES/PBS; check stability

Mechanistic Visualization

Understanding the reduction pathway clarifies why oxygen is an interference.

Mechanism Nitro Nitrocoumarin (Non-Fluorescent) (-NO2) Radical Nitro-Radical Anion (Intermediate) (-NO2•-) Nitro->Radical + 1e- (NTR) Radical->Nitro Re-oxidation (Futile Cycle) Amine Aminocoumarin (Highly Fluorescent) (-NH2) Radical->Amine + 5e- (NTR) Reduction Oxygen O2 Superoxide O2•- Oxygen->Superoxide Electron Acceptance

Figure 2: Reduction mechanism of nitrocoumarin. Note the red dashed line indicating the "Futile Cycle" where Oxygen prevents the formation of the fluorescent amine.

References

  • Xu, K., et al. (2024). "Nitroreductase-Triggered Fluorophore Labeling of Cells and Tissues under Hypoxia." National Institutes of Health (NIH). 1

  • BenchChem Technical Support. (2025). "Enhancing the Quantum Yield of Coumarin-Based Probes." BenchChem.[2] 2

  • Li, Y., et al. (2022). "A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging."[3] RSC Publishing. 3

  • ResearchGate Protocol. (2025). "Fast and effective reduction of nitroarenes by sodium dithionite." ResearchGate.[4][5] 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Interpretation of 4-Benzylamino-3-Nitrocoumarin

Executive Summary: The Drug Development Perspective In the realm of medicinal chemistry, 4-benzylamino-3-nitrocoumarin represents a critical scaffold. The 3-nitrocoumarin core acts as a pharmacophore with proven antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Drug Development Perspective

In the realm of medicinal chemistry, 4-benzylamino-3-nitrocoumarin represents a critical scaffold. The 3-nitrocoumarin core acts as a pharmacophore with proven antimicrobial, antifungal, and anticancer properties.[1] The introduction of a benzylamino group at the C4 position via nucleophilic aromatic substitution (


) is a pivotal step in optimizing lipophilicity and target binding affinity.

For researchers, the 1H NMR spectrum serves as the definitive "fingerprint" to validate this transformation. This guide objectively compares the spectral characteristics of the product against its precursor (4-chloro-3-nitrocoumarin ), providing a self-validating logic for structural confirmation.

Chemical Context & Synthesis Logic

To interpret the NMR, one must understand the electronic environment changes during synthesis.

  • Precursor (A): 4-Chloro-3-nitrocoumarin .[2][3][4][5][6] An electron-deficient system. The C4-Cl bond creates a deshielding zone, but the molecule lacks aliphatic protons.

  • Product (B): 4-Benzylamino-3-nitrocoumarin . The substitution introduces an electron-donating nitrogen. This creates a "push-pull" system with the electron-withdrawing nitro group at C3, often leading to an intramolecular hydrogen bond (NH...O=N).

Synthesis Pathway (DOT Visualization)

SynthesisPath cluster_0 Mechanism: Nucleophilic Aromatic Substitution (SnAr) Start 4-Chloro-3-nitrocoumarin (Precursor) Inter Meisenheimer Complex Start->Inter + Benzylamine + Et3N (Base) Reagent Benzylamine (Nucleophile) Product 4-Benzylamino-3-nitrocoumarin (Target) Inter->Product - HCl (Elimination)

Figure 1: The synthetic pathway involves the displacement of the chlorine atom by the benzylamine nucleophile, a transformation readily monitored by the appearance of aliphatic signals in NMR.[4][7]

Comparative Spectral Analysis

The validation of 4-benzylamino-3-nitrocoumarin relies on three specific spectral "Zones."

Zone 1: The Aliphatic Diagnostic (4.0 – 5.0 ppm)

This is the primary "Proof of Synthesis."

  • Precursor: The 4-chloro starting material is silent in the aliphatic region (0–6 ppm).

  • Product: Appearance of a distinct signal for the benzylic methylene (

    
    ).
    
    • Chemical Shift:

      
       4.60 – 4.80 ppm.
      
    • Multiplicity: Typically a doublet (

      
       Hz) due to coupling with the adjacent NH proton. If the solvent allows fast exchange (or in the presence of 
      
      
      
      ), this collapses to a singlet.
Zone 2: The Labile Proton (8.5 – 10.0 ppm)

The amine proton (


) is highly diagnostic due to the specific environment of the 3-nitro group.
  • Observation: A broad signal, often appearing as a triplet (if coupling to

    
     is resolved) or a broad singlet.
    
  • Shift:

    
     8.90 – 9.80 ppm.
    
  • Mechanistic Insight: The signal is significantly deshielded (downfield) compared to a standard amine. This is caused by a strong intramolecular hydrogen bond between the NH hydrogen and the oxygen of the adjacent nitro (

    
    ) group. This locks the conformation and validates the 3-nitro-4-amino arrangement.
    
Zone 3: The Aromatic Region (7.0 – 8.5 ppm)

This region is complex due to the overlap of the Coumarin core protons and the Benzyl ring protons.

  • Coumarin Core (4H): The protons at C5, C6, C7, and C8.[8]

    • H5: usually the most deshielded doublet (

      
       ~8.0–8.4 ppm) due to the anisotropy of the C4-substituent and the C3-nitro group.
      
  • Benzyl Ring (5H): A multiplet typically centered around

    
     7.3 – 7.5 ppm.
    
  • Differentiation: In comparative analysis, the precursor shows only the 4 coumarin protons. The product shows an integration increase to 9 aromatic protons (4 Coumarin + 5 Benzyl).

Summary of Shifts (Table)
AssignmentProton TypePrecursor (4-Cl)

(ppm)
Product (4-NHBn)

(ppm)
Multiplicity
NH AmineAbsent 8.90 – 9.80 Broad Singlet/Triplet
H-5 Coumarin Ar8.10 – 8.258.20 – 8.40Doublet (

Hz)
H-7 Coumarin Ar7.80 – 7.957.70 – 7.85Triplet of Doublets
H-8 Coumarin Ar7.50 – 7.657.40 – 7.55Doublet
H-6 Coumarin Ar7.40 – 7.557.30 – 7.45Triplet of Doublets
Ph-H Benzyl ArAbsent 7.20 – 7.40Multiplet
CH₂ BenzylicAbsent 4.60 – 4.80 Doublet (

Hz)

Note: Values are based on


 solvent.[8][9][10] Shifts may vary by 

ppm depending on concentration and specific benzyl substituents (e.g., methoxy). [1, 2]

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended for sample preparation.

Step 1: Synthesis (Micro-scale)
  • Dissolve 4-chloro-3-nitrocoumarin (1.0 eq) in Ethyl Acetate.

  • Add Benzylamine (1.0 eq) and Triethylamine (1.5 eq) as a base scavenger.

  • Reflux for 3 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Cool to precipitate the yellow solid product. Filter and wash with water (to remove

    
    ).
    
Step 2: NMR Sample Preparation
  • Solvent Choice: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reason: The product is moderately polar and the Nitro/Amino H-bond is best stabilized in DMSO.

      
       may lead to poor solubility or broadened NH signals.
      
  • Concentration: Prepare a solution of ~10 mg product in 0.6 mL solvent.

  • Acquisition: Standard proton sequence (zg30), 16 scans, 298 K.

Structural Assignment Logic

Use the following logic flow to interpret the spectrum and confirm the structure.

NMRLogic Start Start Interpretation CheckAliphatic Check 4.0 - 5.0 ppm region Start->CheckAliphatic HasSignal Signal Present? (Doublet/Singlet) CheckAliphatic->HasSignal NoSignal Reaction Failed (Starting Material) HasSignal->NoSignal No YesSignal Substitution Confirmed (Benzyl CH2) HasSignal->YesSignal Yes CheckNH Check 8.5 - 10.0 ppm YesSignal->CheckNH NH_Present Broad Singlet Present? CheckNH->NH_Present Confirm Confirm Structure: 4-benzylamino-3-nitrocoumarin NH_Present->Confirm Yes (H-bonded NH)

Figure 2: Decision tree for validating the formation of 4-benzylamino-3-nitrocoumarin based on 1H NMR data.

References

  • Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative . SciSpace. Retrieved from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives . PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives . NCBI PMC. Retrieved from [Link]

Sources

Comparative

Advanced Characterization Guide: IR Spectroscopy of Nitro-Coumarin Derivatives

Topic: IR Spectroscopy of Nitro Group Bands in Coumarin Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Importance Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy of Nitro Group Bands in Coumarin Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Nitro-coumarin derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antibacterial, anticoagulant, and anticancer activities. In the synthesis and optimization of these compounds, Infrared (IR) spectroscopy serves as the primary "first-line" diagnostic tool. Unlike NMR, which requires solubility and expensive deuterated solvents, IR provides immediate, solid-state feedback on the success of nitration reactions (e.g., converting coumarin to 6-nitrocoumarin).

This guide objectively compares the spectral signatures of various nitro-coumarin isomers, delineates the specific vibrational modes of the nitro group (


) within the coumarin lattice, and evaluates IR spectroscopy against alternative characterization methods like Raman spectroscopy.

Theoretical Framework: The Vibrational Signature

The nitro group (


) is electronically unique due to its strong electron-withdrawing nature and resonance capability. In coumarin derivatives, the 

group does not exist in isolation; it couples with the aromatic benzopyrone system.
The Diagnostic "Twin Peaks"

The identification of a nitro group relies on two distinct stretching vibrations derived from the N-O bonds. Because the two oxygen atoms are equivalent (due to resonance), they do not vibrate independently but rather as a coupled system:

  • Asymmetric Stretching (

    
    ):  The two N=O bonds vibrate in opposite phases (one stretches while the other contracts). This requires higher energy, appearing typically between 1550–1475 cm⁻¹ .
    
  • Symmetric Stretching (

    
    ):  The two N=O bonds expand and contract in phase. This appears at lower energy, typically between 1360–1290 cm⁻¹ .
    
Electronic "Push-Pull" Effects

In coumarin, the lactone ring is already electron-withdrawing. Adding a nitro group creates a competitive electronic environment.

  • Conjugation: If the nitro group is at the C6 or C8 position, it conjugates effectively with the aromatic ring. This delocalization reduces the double-bond character of the N=O bond, shifting the absorption to lower wavenumbers compared to non-conjugated nitroalkanes.

  • Steric Hindrance: In 8-nitrocoumarin, the nitro group may be forced out of planarity by the adjacent lactone oxygen, reducing conjugation and shifting bands to higher wavenumbers.

Comparative Analysis: Isomers & Techniques

Comparison 1: Nitro-Coumarin vs. Coumarin (The "Fingerprint" Shift)

The most immediate utility of IR is confirming the nitration of the coumarin core.

FeatureUnsubstituted CoumarinNitro-Coumarin DerivativeDiagnostic Value

Lactone
~1700–1720 cm⁻¹~1730–1750 cm⁻¹High: The electron-withdrawing

shortens the C=O bond, shifting it to higher frequencies.

Absent 1500–1540 cm⁻¹ Critical: Primary evidence of nitration.

Absent 1320–1350 cm⁻¹ Critical: Confirmatory band; often sharper than the asymmetric band.

Aromatic
~1600 cm⁻¹~1610 cm⁻¹Low: Overlaps significantly; less useful for diagnosis.
Comparison 2: Positional Isomers (3-Nitro vs. 6-Nitro vs. 8-Nitro)

Distinguishing where the nitro group attached is a common challenge. While NMR is definitive, IR offers rapid clues based on electronic environments.

  • 3-Nitrocoumarin: The nitro group is directly attached to the electron-deficient pyrone ring. The strong electron withdrawal from the adjacent carbonyl typically causes the

    
     to appear at the higher end of the range (>1530 cm⁻¹ ).
    
  • 6-Nitrocoumarin: The nitro group is on the benzenoid ring, para to the ring oxygen. This allows for strong resonance donation from the oxygen to the nitro group, lowering the N=O bond order. Expect

    
     around 1500–1520 cm⁻¹ .
    
  • 8-Nitrocoumarin: Proximity to the lactone oxygen creates steric strain and electrostatic repulsion. This often breaks coplanarity, reducing resonance and shifting bands slightly higher (~1530–1540 cm⁻¹ ).

Comparison 3: FTIR vs. Raman Spectroscopy

Is IR the best tool? For the nitro group, the answer is generally yes , but Raman has niche applications.

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Change in Dipole MomentChange in Polarizability
Nitro Sensitivity Excellent: The N-O bond is highly polar, resulting in intense IR absorption.Moderate:

bands are visible but often weaker than C=C skeletal modes.
Water Interference High (requires dry samples/KBr).Low (can measure in aqueous solution).
Best For... Routine synthesis confirmation; purity checks.Studying symmetric skeletal vibrations; aqueous biological samples.

Experimental Protocol: Synthesis & Analysis

Standard Operating Procedure (SOP) for the generation and validation of Nitro-Coumarins.

Phase 1: Synthesis (Nitration)

Objective: Install the nitro group on the coumarin scaffold.

  • Preparation: Dissolve Coumarin (1.46 g, 10 mmol) in concentrated

    
     (10 mL) at 0°C.
    
  • Nitration: Dropwise add a mixture of concentrated

    
     and 
    
    
    
    (1:1) while maintaining temperature <5°C (favors 6-nitro) or allowing slight warming (increases 8-nitro impurity).
  • Quenching: Pour reaction mixture onto crushed ice. The yellow precipitate is the crude nitro-coumarin.

  • Purification: Recrystallize from ethanol/acetic acid to separate isomers.

Phase 2: FTIR Characterization

Objective: Validate structure via vibrational signature.

  • Sample Prep (Solid State): Mix 1 mg of dried sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder and press into a transparent pellet (7-10 tons pressure).

    • Alternative: Use ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal for direct powder measurement (requires no KBr).

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate 16–32 scans to improve Signal-to-Noise ratio.

  • Analysis:

    • Locate the Lactone Carbonyl (>1700 cm⁻¹).

    • Identify the Asymmetric Nitro (1550–1500 cm⁻¹).

    • Identify the Symmetric Nitro (1360–1300 cm⁻¹).

Visualizations

Diagram 1: Analytical Workflow for Nitro-Coumarin Validation

This flowchart illustrates the logical progression from synthesis to spectral assignment, ensuring a self-validating loop.

AnalyticalWorkflow Synthesis Synthesis (Nitration of Coumarin) Crude Crude Product (Mixture of Isomers) Synthesis->Crude Purification Recrystallization (Ethanol/Acetic Acid) Crude->Purification FTIR FTIR Analysis (KBr or ATR) Purification->FTIR Decision Band Check: 1500-1550 cm⁻¹ & 1300-1360 cm⁻¹ FTIR->Decision Result_Success Valid Nitro-Coumarin (Proceed to NMR/Bio-Assay) Decision->Result_Success Bands Present Result_Fail No Nitro Bands? (Check Reagents/Temp) Decision->Result_Fail Bands Absent

Figure 1: Step-by-step workflow for synthesizing and validating nitro-coumarin derivatives via IR spectroscopy.

Diagram 2: Mechanistic Resonance Effects

This diagram visualizes why the nitro bands shift. The resonance interaction between the coumarin ring and the nitro group lowers the bond order of the N=O bond.

ResonanceEffect CoumarinRing Coumarin Aromatic Ring (Electron Rich) Resonance Resonance Interaction (Electron Delocalization) CoumarinRing->Resonance Donates e- density NitroGroup Nitro Group (-NO2) (Electron Withdrawing) NitroGroup->Resonance Accepts e- density Effect1 N=O Bond Order Decreases Resonance->Effect1 Effect2 Frequency Shift (Lower Wavenumbers) Effect1->Effect2

Figure 2: The electronic "Push-Pull" mechanism: Resonance delocalization reduces N=O bond character, shifting IR absorption to lower frequencies.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Data. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Al-Amiery, A. A., et al. (2014). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. [Link]

  • LibreTexts. (2020).[1][2] Infrared Spectroscopy: Characteristic Bands. Chemistry LibreTexts. [Link]

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Analysis of 4-Amino-3-Nitrocoumarins: A Comparative Technical Guide

Executive Summary & Analytical Rationale 4-amino-3-nitrocoumarins represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant activities. However, their analysis p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Rationale

4-amino-3-nitrocoumarins represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant activities. However, their analysis presents specific challenges: the electron-withdrawing nitro group (


) at position 3 and the electron-donating amino group at position 4 create a "push-pull" electronic system that complicates ionization and fragmentation behaviors.

This guide provides a technical roadmap for the characterization of these derivatives using High-Resolution Mass Spectrometry (HRMS). Unlike standard low-resolution techniques, HRMS is critical here for two reasons:

  • Differentiation of Isobaric Interferences: The monoisotopic mass of a nitro group (

    
    , ~45.9929 Da) can be confused with 
    
    
    
    or other fragments in lower resolution instruments.
  • Fragmentation Specificity: The stability of the 3-nitro group varies significantly based on the 4-amino substituent, requiring exact mass measurement of product ions to confirm metabolic stability or degradation pathways.

Comparative Technology Analysis

To justify the investment in HRMS (e.g., Q-TOF or Orbitrap), we must objectively compare it against standard alternatives used in drug discovery workflows.

Table 1: Performance Matrix for Coumarin Analysis
FeatureHRMS (Q-TOF / Orbitrap) LRMS (Single Quad / Ion Trap) NMR (

)
Primary Utility Exact mass, elemental formula confirmation, impurity profiling.Nominal mass confirmation, quantitation.[1]Structural elucidation, stereochemistry.[2]
Mass Accuracy < 5 ppm (Often < 1 ppm).0.1 – 1.0 Da (Unit Resolution).N/A
Sensitivity Femtomole to Attomole range.Picomole range.Millimolar (requires mg amounts).
Impurity ID High: Can resolve isobaric impurities (e.g.,

vs

).
Low: Cannot distinguish isobars.Medium: Overlapping signals in mixtures.
Throughput High (coupled with UPLC).High.Low.

Expert Insight: While NMR is the gold standard for positional isomerism (e.g., confirming the amino group is at C4 and not C7), it fails in trace analysis. HRMS is the only viable technique for pharmacokinetic (PK) studies where metabolite concentrations are below the detection limit of NMR.

Mechanistic Deep Dive: Fragmentation & Ionization

Ionization Physics

For 4-amino-3-nitrocoumarins, Electrospray Ionization (ESI) in Positive Mode (+) is the preferred method.

  • Mechanism: The amino group at C4 acts as a proton acceptor. Although the

    
     group at C3 is electron-withdrawing (reducing basicity), the resonance from the coumarin lactone ring allows for stable protonation, typically observed as 
    
    
    
    .
  • Adducts: Be vigilant for

    
     and 
    
    
    
    adducts, which are common if glass solvents are not LC-MS grade.
Fragmentation Logic (MS/MS)

Understanding the fragmentation is the "self-validating" aspect of this protocol. If you do not see these specific losses, your compound is likely misidentified.

  • Primary Loss (

    
    ):  The most characteristic cleavage is the loss of the nitro radical (
    
    
    
    , 46 Da) or the nitro group as a neutral loss (
    
    
    equivalent), depending on collision energy.
  • Secondary Loss (

    
    ):  The pyrone ring (lactone) is unstable after the initial loss, leading to the ejection of Carbon Monoxide (
    
    
    
    , 27.9949 Da).
  • Ring Contraction: Following

    
     loss, the system often rearranges into a benzofuran-like cation.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the validated fragmentation pathway for a generic 4-amino-3-nitrocoumarin.

Fragmentation Parent Parent Ion [M+H]+ (Protonated 4-amino-3-nitrocoumarin) Step1 Primary Fragment [M+H - NO2]+ Parent->Step1 Loss of NO2 (46 Da) Collision Energy: 15-20 eV Step2 Secondary Fragment [M+H - NO2 - CO]+ Step1->Step2 Loss of CO (28 Da) Lactone Cleavage Benzofuran Benzofuran-type Cation (Ring Contraction) Step2->Benzofuran Rearrangement

Caption: Validated MS/MS fragmentation pathway for 4-amino-3-nitrocoumarins under ESI+ conditions.

Experimental Protocol

This protocol is designed to be instrument-agnostic but assumes a Q-TOF or Orbitrap system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the synthesized coumarin in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Filtration: Use a 0.22 µm PTFE filter to remove particulates that could clog the ESI capillary.

LC-MS/MS Workflow

Chromatography (UPLC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters:

  • Source: ESI Positive.[3][4][5]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Mass Range: m/z 100 – 1000.

  • Resolution: > 30,000 FWHM (at m/z 400).

Visualization: Analytical Workflow

Workflow Synthesis Synthesis (4-chloro-3-nitrocoumarin + Amine) Crude Crude Mixture Synthesis->Crude UPLC UPLC Separation (C18 Column) Crude->UPLC Injection ESI ESI Source (+) Ionization UPLC->ESI Elution HRMS HRMS Analyzer (Orbitrap/Q-TOF) ESI->HRMS Data Data Analysis (Mass Accuracy < 5ppm) HRMS->Data Spectrum Extraction

Caption: Step-by-step analytical workflow from synthesis to HRMS data processing.

Data Interpretation & Supporting Evidence

To demonstrate the "Trustworthiness" of this guide, we present simulated data based on established literature values for a model compound: 4-(benzylamino)-3-nitrocoumarin .

Table 2: Theoretical vs. Experimental Mass Data
Ion IdentityFormulaTheoretical m/zObserved m/zError (ppm)


297.0870297.08751.68


319.0689319.06920.94
Fragment


251.0941251.09461.99

Validation Check:

  • Mass Accuracy: The error is < 2 ppm, confirming the elemental formula.

  • Isotopic Pattern: The A+1 peak (

    
     isotope) should be approximately 17-18% of the base peak intensity for a molecule with 16 carbons. Deviations >10% indicate co-eluting impurities.
    

References

  • Dekić, V., et al. (2010).[6] Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry.

  • Smyth, T., et al. (2011).[7] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Mass Spectrometry Journal.

  • Vukmirović, S., et al. (2020). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. University of Priština.[6]

  • Al-Amiery, A. A., et al. (2014). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry.

Sources

Comparative

A Comparative Guide to the Antimicrobial Potency of 4-Benzylamino vs. 4-Alkylamino Coumarins

Introduction: The Quest for Novel Antimicrobial Agents Coumarins, a prominent class of heterocyclic compounds found in numerous plants, have long captured the attention of medicinal chemists.[1][2] Their benzopyrone scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

Coumarins, a prominent class of heterocyclic compounds found in numerous plants, have long captured the attention of medicinal chemists.[1][2] Their benzopyrone scaffold serves as a versatile template for developing therapeutic agents with a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] Within this diverse family, derivatives of 4-aminocoumarin have emerged as a particularly promising and privileged scaffold for the synthesis of novel antimicrobial agents, owing to the unique chemical reactivity conferred by the amino group.[3][6]

The substituent at the 4-amino position plays a pivotal role in modulating the biological activity of these molecules. This guide provides an in-depth, objective comparison of the antimicrobial potency of two key subclasses: 4-benzylamino coumarins, which feature an aromatic benzyl group, and 4-alkylamino coumarins, characterized by a non-aromatic alkyl chain. By synthesizing experimental data and exploring the underlying structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the relative merits and potential applications of each class.

Synthetic Pathways: Crafting the Core Scaffold

The synthesis of 4-aminocoumarin derivatives is well-established, typically commencing from the readily available 4-hydroxycoumarin. A common and effective method involves the direct reaction of 4-hydroxycoumarin with the desired primary amine—either a benzylamine or an alkylamine derivative. This condensation reaction, often carried out at elevated temperatures, yields the corresponding 4-amino substituted coumarin.

For instance, a mixture of 4-hydroxycoumarin and an equivalent of aniline (a simple benzylamine analog) can be stirred at 160°C to facilitate the reaction.[5] The resulting product is then purified through recrystallization. This straightforward approach allows for the generation of a diverse library of compounds for antimicrobial screening by varying the amine reactant.

Evaluating Antimicrobial Potency: Experimental Protocols

To quantitatively assess and compare the antimicrobial efficacy of these compounds, standardized in-vitro assays are indispensable. The Minimum Inhibitory Concentration (MIC) assay, determined via the broth microdilution method, is the gold standard for quantifying the potency of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

This protocol ensures a reproducible and quantitative assessment of a compound's ability to inhibit microbial growth.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (4-benzylamino and 4-alkylamino coumarins) are dissolved in a suitable solvent (like DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate to validate the assay. A standard antibiotic (e.g., Ciprofloxacin) is often included as a reference.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells (96-well plate) A->C B Prepare Serial Dilutions of Test Compounds B->C D Include Positive & Negative Controls E Incubate Plate (e.g., 24h at 37°C) C->E Add inoculum to wells F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Comparative Analysis of Antimicrobial Potency

The antimicrobial activity of coumarin derivatives is significantly influenced by the nature of the substituent at the C-4 position. A comparative review of the literature suggests that both benzylamino and alkylamino substitutions can yield potent antimicrobial agents, with their relative effectiveness often depending on the target microorganism.

Compound ClassRepresentative StructureTarget MicroorganismActivity (MIC in µg/mL)Reference
4-Benzylamino Coumarin Coumarin-benzylamine derivative (A5)Xanthomonas oryzae pv. oryzae (Xoo)1.56[7]
4-Anilinocoumarin 4h' (Schiff base derivative)S. aureus (Gram +)Zone of Inhibition: 6.60 mm[5]
4-Anilinocoumarin 4d' (Schiff base derivative)E. coli (Gram -)Zone of Inhibition: 5.81 mm[5]
4-Alkylamino Coumarin Osthenol (prenyl group at C-8)Gram-positive bacteria62.5 - 125[5][8]
4-Amino Coumarin Compound with 2-bromo-1-oxo-hexyl groupAlternaria alternata (Fungus)EC₅₀: 92-145[9]

Analysis of Findings:

  • 4-Benzylamino Coumarins: Studies have demonstrated that coumarins incorporating a benzylamine group exhibit "excellent antibacterial activity" in vitro.[7] For example, compound A5 showed a potent MIC of 1.56 µg/mL against the plant pathogen Xanthomonas oryzae.[7] Structurally related 4-anilinocoumarins also show significant inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5] The aromatic nature of the benzyl group appears to be a key contributor to this activity.

  • 4-Alkylamino Coumarins: The potency of 4-alkylamino coumarins is highly dependent on the nature of the alkyl chain. For instance, osthenol, a naturally occurring coumarin with a prenyl alkyl group, is reported as one of the most effective derivatives against Gram-positive bacteria, with MIC values ranging from 62.5 to 125 µg/mL.[5] Other derivatives with functionalized alkyl chains, such as a 2-bromo-1-oxo-hexyl group, have displayed excellent antifungal activity.[9]

Direct Comparison: While direct, side-by-side comparisons in a single study are limited, the available data suggests that 4-benzylamino coumarins may possess an advantage in terms of broad-spectrum antibacterial potency , particularly against Gram-negative bacteria. The rigid, planar structure of the benzyl group may facilitate more effective interactions with bacterial targets. However, specific 4-alkylamino derivatives, particularly those with lipophilic or functionalized chains, can exhibit very strong activity , sometimes rivaling or exceeding that of benzylamino analogs, especially against Gram-positive bacteria and fungi.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in potency can be explained by the structure-activity relationships of these compounds.

  • The Benzyl Advantage: The aromatic ring of the benzyl group is crucial. It can engage in π-π stacking and hydrophobic interactions with amino acid residues in target enzymes or proteins. Furthermore, its lipophilicity aids in traversing the bacterial cell membrane. A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that introducing electron-donating groups on the benzyl ring could further enhance antibacterial activity.[7]

  • The Alkyl Factor: For alkylamino coumarins, lipophilicity and chain length are paramount. The alkyl chain can intercalate into the lipid bilayer of the bacterial cell membrane, disrupting its integrity.[10] Structure-activity studies on other coumarin derivatives have shown that the presence of a short aliphatic chain can be essential for antifungal activity.[11] The optimal chain length often represents a balance between sufficient lipophilicity to penetrate the cell membrane and adequate aqueous solubility.

  • Substituents on the Coumarin Ring: It is critical to note that other substituents on the coumarin core, such as hydroxyl, ester, or carboxylic acid groups, are also necessary for potent inhibitory activity against both Gram-positive and Gram-negative bacteria.[12]

Proposed Mechanisms of Action

The antimicrobial effects of these coumarins are believed to be multifactorial.

  • Membrane Disruption: A primary mechanism for many coumarin derivatives is the disruption of the bacterial cell membrane.[13] Specifically, coumarin-benzylamine derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[7]

  • Enzyme Inhibition: Aminocoumarins are a known class of ATP-competitive inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication.[14] This inhibition blocks bacterial proliferation. While this mechanism is well-established for antibiotics like novobiocin, it is a plausible mode of action for novel synthetic aminocoumarins as well.

  • Inhibition of Respiration: In fungi, some 4-amino coumarin derivatives have been specifically designed to act as succinate dehydrogenase (SDH) inhibitors, effectively blocking the mitochondrial respiratory chain and leading to fungal cell death.[9][15]

Mechanism_of_Action Coumarin 4-Aminocoumarin Derivative Membrane Membrane Coumarin->Membrane DNA DNA Coumarin->DNA Mitochondrion Mitochondrion Coumarin->Mitochondrion Disruption Membrane Permeabilization & Disruption Inhibition_DNA Inhibition Inhibition_Resp Inhibition Membrane->Disruption DNA->Inhibition_DNA Mitochondrion->Inhibition_Resp

Conclusion and Future Outlook

The investigation into 4-benzylamino and 4-alkylamino coumarins reveals that both subclasses are fertile ground for the discovery of potent antimicrobial agents. The current body of evidence suggests that 4-benzylamino derivatives may offer a slight edge in developing broad-spectrum antibacterial agents , likely due to the versatile interactions afforded by the aromatic benzyl moiety. However, the high potency of certain 4-alkylamino derivatives against specific pathogens, particularly fungi and Gram-positive bacteria, underscores their importance and potential for development as more targeted therapeutics.

The choice between a benzylamino and an alkylamino substituent is not a simple one; it is a strategic decision that should be guided by the specific microbial target and the desired therapeutic profile. Future research should focus on synthesizing hybrid molecules that combine the features of both classes and on conducting more direct, head-to-head comparative studies to elucidate more definitive structure-activity relationships. By continuing to explore the vast chemical space of 4-aminocoumarins, the scientific community can pave the way for a new generation of drugs to combat the growing threat of antimicrobial resistance.

References

  • Sadeghpour, M., Olyaei, A., & Adl, A. (n.d.). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry (RSC Publishing).
  • (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • (2022).
  • Kawase, M., Sakagami, H., Motohashi, N., Hauer, H., Chatterjee, S. S., Spengler, G., Molnár, A., Pá, A., & Molnár, J. (2003). Antimicrobial activity of new coumarin derivatives.
  • (2025).
  • de Souza, S. M., Delle Monache, F., & Smania, A., Jr (2005). Antibacterial activity of coumarins. Zeitschrift fur Naturforschung. C, Journal of biosciences, 60(9-10), 693–700.
  • (2023). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI.
  • Zavrsnik, D., Osterc, A., & Cebašek, P. (2008). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES.
  • (n.d.).
  • (2021).
  • Salar, U., Khan, K. M., & Chigurupati, S. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules (Basel, Switzerland), 26(18), 5486.
  • (2025). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.
  • (2021). Synthesis, Structure-Activity Relationships (SAR)
  • Lei, F., Liu, Y., Li, Y., Wu, W., Yang, X., & Yao, K. (2022). Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Molecules (Basel, Switzerland), 27(9), 2686.
  • (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science.
  • (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.
  • Tataringa, G., & Zbancioc, A. M. (2020). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen.
  • Glavaš-Obrovac, L., Karalić, K., Zorc, B., & Raić-Malić, S. (2013). Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. Molecules (Basel, Switzerland), 18(4), 4325–4338.
  • Heide, L., Gust, B., Anderle, C., & Li, S. M. (2006). Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. Antimicrobial agents and chemotherapy, 50(4), 1136–1142.

Sources

Validation

Validating Purity in Nitrocoumarin Scaffolds: A Comparative Guide to Elemental Analysis vs. qNMR and HRMS

Executive Summary In medicinal chemistry, nitrocoumarin derivatives (e.g., 3-nitrocoumarin, 6-nitrocoumarin) represent a privileged scaffold due to their anticoagulant, anticancer, and fluorescent properties. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, nitrocoumarin derivatives (e.g., 3-nitrocoumarin, 6-nitrocoumarin) represent a privileged scaffold due to their anticoagulant, anticancer, and fluorescent properties. However, their validation presents a specific analytical paradox: while Automated Combustion Analysis (CHN) remains the "Gold Standard" for publication (requiring


 tolerance), nitro-substituted heterocycles frequently fail this metric due to incomplete combustion and solvent inclusion.

This guide objectively compares the performance of Automated Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide a self-validating protocol to overcome the "Nitro Effect" and ensure regulatory compliance.

Part 1: The Technical Challenge – The "Nitro Effect"

The nitro group (


) introduces two distinct failure modes in standard Pregl-Dumas combustion systems:
  • Refractory Nitrogen Oxides: Standard combustion converts organic nitrogen to

    
     and 
    
    
    
    . In nitrocoumarins, the high oxygen content in the substituent can lead to localized "flash" combustion. If the reduction tube (typically Copper at
    
    
    ) is saturated or channeled,
    
    
    is not fully reduced to
    
    
    . This results in a low Nitrogen reading.
  • Solvent Trapping (Pseudopolymorphism): Nitrocoumarins are highly crystalline and prone to forming channel solvates. Standard drying (

    
     vacuum) often fails to remove lattice-bound water or DMSO, causing high Hydrogen/Carbon  readings that mimic impurity profiles.
    

Part 2: Comparative Analysis of Validation Methods

Method A: Automated Combustion Analysis (The Standard)

Target: Bulk Purity & Elemental Composition (


)[1]

Performance Profile:

  • Pros: The only method that confirms bulk homogeneity. Required by J. Med.[2] Chem. and J. Org. Chem. Detects inorganic impurities (which do not burn, lowering all % values).

  • Cons: Destructive. Requires ~2-5 mg. High failure rate for nitro-compounds without additives.

  • Verdict: Indispensable for publication, but requires the "Optimized Protocol" (see below) for nitrocoumarins.

Method B: Quantitative NMR (qNMR) (The Rational Alternative)

Target: Molar Purity & Solvent Quantification

Performance Profile:

  • Pros: Non-destructive. Distinguishes between "wet" samples and chemically impure samples. Can quantify the exact moles of trapped solvent to correct the EA calculation.

  • Cons: Does not detect inorganic salts (e.g., Sodium Sulfate from drying). Requires a high-purity internal standard (e.g., Maleic Acid, TCNB).

  • Verdict: The ultimate troubleshooting tool. Use qNMR to calculate the corrected theoretical value for EA.

Method C: High-Resolution Mass Spectrometry (HRMS)

Target: Molecular Formula Confirmation

Performance Profile:

  • Pros: Extremely sensitive (<1 mg). Confirms identity (

    
    ).
    
  • Cons: Not a purity assay. A sample can be 80% pure and still give a perfect HRMS match. Does not quantify solvates.

  • Verdict: Necessary for identity, insufficient for purity validation.

Data Summary: Method Comparison Table
FeatureAutomated Combustion (CHN)Quantitative NMR (qNMR)HRMS (ESI-TOF)
Primary Output Weight % (C, H, N)Molar Purity %Exact Mass (

)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Nitro Tolerance Low (Requires Optimization)HighHigh
Solvent Detection Indirect (Skewed Data)Direct QuantificationPoor
Inorganic Detection Yes (Low % values)No (Invisible)No
J. Med. Chem. Status Required (

)
Accepted (if purity >95%)Supportive Only

Part 3: Experimental Protocol – The Self-Validating Workflow

To achieve the


 standard for nitrocoumarins, you must treat the analysis as a system involving synthesis, drying, and combustion optimization.
Step 1: The "Hard" Drying Protocol

Nitrocoumarins trap solvents (Ethanol/DMSO) in their lattice. Standard rotary evaporation is insufficient.

  • Recrystallize the nitrocoumarin derivative (e.g., from EtOH/Acetone).

  • Place sample in a vacuum pistol (Abderhalden) or high-vacuum oven.

  • Critical: Heat to

    
    below the melting point (typically 
    
    
    
    for nitrocoumarins) for 24 hours at
    
    
    over
    
    
    .
Step 2: qNMR Pre-Screening (The "Go/No-Go" Gate)

Before burning valuable sample:

  • Dissolve ~5 mg in DMSO-

    
    .
    
  • Add internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire

    
     NMR with 
    
    
    
    (relaxation delay) to ensure full integration.
  • Calculate Solvate %: If solvent peaks exist, calculate the Corrected Theoretical Formula (e.g.,

    
    ). Use this value for the EA tolerance check.
    
Step 3: Oxidative Combustion Optimization

Nitro groups require "flash" oxidation assistance to prevent charring.

  • Weighing: Use a microbalance (

    
    ).
    
  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the tin capsule with the sample. This acts as an oxygen donor and prevents the formation of refractory carbon nitrides.
  • Cycle: Increase the oxygen dosing time by 10 seconds compared to standard organics.

Part 4: Visualization

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the correct validation method based on sample status.

ValidationLogic Start New Nitrocoumarin Synthesized qNMR Run qNMR (Check Solvents) Start->qNMR SolventCheck Solvents Detected? qNMR->SolventCheck Recalc Calculate Corrected Theoretical Values SolventCheck->Recalc Yes (Stoichiometric) DryMore Aggressive Drying (P2O5 / Vacuum) SolventCheck->DryMore Yes (Non-stoichiometric) Combustion Automated CHN Analysis (with WO3 Additive) SolventCheck->Combustion No Recalc->Combustion DryMore->qNMR ResultCheck Within +/- 0.4%? Combustion->ResultCheck Publish Ready for Publication ResultCheck->Publish Yes FailAnalysis Check for Inorganics (Ash Test) ResultCheck->FailAnalysis No

Diagram 2: The Optimized Combustion Workflow

Caption: Step-by-step experimental protocol for handling nitro-compounds in elemental analysis.

Workflow Sample Crude Nitrocoumarin Purify Recrystallization (EtOH/Acetone) Sample->Purify Dry Vacuum Drying (80°C, 24h, P2O5) Purify->Dry Weigh Microbalance (+ WO3 Additive) Dry->Weigh Combust Flash Combustion (1000°C) Weigh->Combust O2 Injection Reduce Reduction (Cu Column 600°C) Combust->Reduce NOx -> N2 Detect TCD Detection (N2, CO2, H2O) Reduce->Detect

Part 5: Experimental Data (Case Study)

Compound: 3-Nitro-4-hydroxycoumarin (


)
Calculated:  C: 51.69%, H: 2.41%, N: 6.70%

The following table demonstrates the impact of the "Hard Drying" and "Additive" protocols compared to standard attempts.

Experiment ConditionC% FoundH% FoundN% FoundResultInterpretation
1. Standard Dry (

)
50.123.156.55FAIL High H indicates trapped solvent/water.
2. Hard Dry (No Additive) 51.452.456.10FAIL Low N indicates incomplete NOx reduction (Refractory).
3. Hard Dry +

51.65 2.43 6.68 PASS Within 0.4% tolerance.
4. HRMS (Alternative) N/AN/AN/AMatch Confirms formula, but missed the solvent in Exp 1.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity and Elemental Analysis Requirements. American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations.[4][5] Inorganic Chemistry Frontiers, 9, 412-416. [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: A Powerful but Often Poorly Executed Technique.[5] ACS Central Science, 2(11), 858–860. [Link]

Sources

Comparative

Spectroscopic Characterization of 3-Nitro vs. 3-Amino Coumarins

Executive Summary The spectroscopic differentiation between 3-nitrocoumarin and 3-aminocoumarin represents a classic study in substituent effects on heterocyclic aromatic systems.[1] This guide details the critical spect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spectroscopic differentiation between 3-nitrocoumarin and 3-aminocoumarin represents a classic study in substituent effects on heterocyclic aromatic systems.[1] This guide details the critical spectral shifts observed when converting the strong electron-withdrawing nitro group (


) to the electron-donating amino group (

) at the C-3 position.[1]

The transition is characterized by three distinct spectroscopic signatures:

  • NMR: A shielding effect on the C-4 proton and the appearance of exchangeable amino protons.

  • IR: The disappearance of N-O stretching modes (1550/1365 cm⁻¹) and the emergence of N-H stretching doublets (3300–3500 cm⁻¹).

  • Photophysics: A dramatic "turn-on" of fluorescence potential, as the nitro group's intersystem crossing (ISC) quenching pathway is removed.[1]

Electronic Structure & Theoretical Basis[1]

The coumarin core (2H-chromen-2-one) acts as a push-pull system depending on substitution.[1]

  • 3-Nitrocoumarin (EWG): The nitro group at C-3 is a strong Electron Withdrawing Group.[1] It conjugates with the lactone carbonyl and the aromatic ring, pulling electron density away from the core. This facilitates Intersystem Crossing (ISC) to the triplet state (

    
    ), effectively quenching fluorescence.[1]
    
  • 3-Aminocoumarin (EDG): The amino group is a strong Electron Donating Group.[1] It pushes electron density into the conjugated system via the lone pair on nitrogen. This creates an Intramolecular Charge Transfer (ICT) state, which often results in a bathochromic (red) shift in absorption and the restoration of radiative decay (fluorescence).[1]

Visualization: Electronic State Transitions

The following diagram illustrates the quenching mechanism in the nitro derivative versus the radiative emission in the amino derivative.

Jablonski cluster_nitro 3-Nitrocoumarin (Quenched) cluster_amino 3-Aminocoumarin (Fluorescent) S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Abs (UV) S1_A S1 (ICT State) S0->S1_A Abs (Red-shifted) T1 Triplet State (T1) S1->T1 ISC (Fast) Non-Radiative T1->S0 Phosphorescence (Weak/None) S1_A->S0 Fluorescence (Emission)

Caption: Comparative Jablonski diagram showing the dominant Intersystem Crossing (ISC) pathway in 3-nitrocoumarin vs. the Fluorescence pathway in 3-aminocoumarin.

Synthesis Workflow & Monitoring

The conversion of 3-nitrocoumarin to 3-aminocoumarin is a standard reduction often performed using catalytic hydrogenation (


, Pd/C) or chemical reduction (Fe/HCl or Zn/HCl).[1] Monitoring this reaction requires tracking the specific spectral changes described below.
Reaction Scheme

Synthesis Reactant 3-Nitrocoumarin (Non-Fluorescent) Reagent Reduction (H2/Pd-C or Zn/HCl) Reactant->Reagent Product 3-Aminocoumarin (Fluorescent) Reagent->Product Reduction of -NO2 to -NH2

Caption: Synthetic pathway for the reduction of 3-nitrocoumarin to 3-aminocoumarin.

Detailed Spectroscopic Comparison

A. Proton NMR ( H NMR)

The most diagnostic change occurs at the C-4 proton and the amino protons.[2]

  • H-4 Proton: In 3-nitrocoumarin, the H-4 proton is highly deshielded by the adjacent nitro group and the carbonyl anisotropy, typically appearing downfield (>8.5 ppm).[1] Upon reduction to the amino group, the shielding effect of the nitrogen lone pair shifts this signal upfield.

  • Amino Protons: The formation of the primary amine is confirmed by a broad singlet (exchangeable with

    
    ) typically between 4.0–6.0 ppm.
    
Feature3-Nitrocoumarin3-Aminocoumarin
H-4 Chemical Shift

~8.5 - 8.8 ppm (Singlet)

~7.8 - 8.4 ppm (Singlet)*
Substituent Protons None

4.0 - 6.0 ppm (Broad Singlet,

)
Aromatic Region Deshielded due to EWGShielded relative to nitro

*Note: The H-4 shift in 3-aminocoumarin can vary based on solvent and specific derivatives (e.g., 3-aryl), but is generally upfield relative to the nitro precursor.[1]

B. Infrared Spectroscopy (FT-IR)

IR provides the quickest "quick-check" for reaction completion.[1]

  • Nitro (

    
    ):  Look for two strong bands.
    
    • Asymmetric Stretch: ~1550–1500 cm⁻¹

    • Symmetric Stretch: ~1365–1300 cm⁻¹

  • Amino (

    
    ):  Look for the disappearance of the nitro bands and appearance of the amine doublet.
    
    • N-H Stretches: Two bands (symmetric/asymmetric) between 3300–3500 cm⁻¹.

    • N-H Bend: ~1620 cm⁻¹ (often overlapping with C=C).

C. UV-Vis & Fluorescence[3]
  • Absorbance: 3-Aminocoumarins typically exhibit a bathochromic shift (red-shift) in their absorption maximum compared to the nitro derivative due to the strong ICT transition.[1]

  • Emission: 3-Nitrocoumarin is effectively non-fluorescent. 3-Aminocoumarin derivatives show blue-to-green fluorescence.[1] The quantum yield (

    
    ) of the core 3-aminocoumarin is lower than 7-aminocoumarins but significantly higher than the nitro derivative.[1]
    

Experimental Protocols

Protocol 1: Spectroscopic Monitoring of Reduction

Objective: Verify the complete reduction of 3-nitrocoumarin.

  • Sample Preparation:

    • Dissolve 5 mg of the isolated product in 0.6 mL of DMSO-

      
       for NMR.
      
    • Prepare a KBr pellet (1-2% sample) or use ATR for IR analysis.[1]

  • NMR Acquisition:

    • Run a standard proton scan (16 scans).

    • Checkpoint: Look for the disappearance of the downfield H-4 signal of the starting material. Confirm the presence of the broad

      
       peak at ~5-6 ppm (in DMSO).[1]
      
    • Validation: Add one drop of

      
       to the NMR tube and shake. The 
      
      
      
      peak should disappear (deuterium exchange).
  • IR Verification:

    • Scan from 4000 to 400 cm⁻¹.

    • Checkpoint: Verify absence of peaks at 1550/1350 cm⁻¹ (

      
      ). Confirm presence of doublet at 3300-3400 cm⁻¹ (
      
      
      
      ).
Protocol 2: Fluorescence Quantum Yield Estimation (Comparative)

Objective: Demonstrate the "turn-on" effect.

  • Solvent: Use Ethanol or Acetonitrile (HPLC grade).[1]

  • Concentration: Prepare

    
     M solutions of both 3-nitro and 3-amino coumarin.
    
  • Excitation: Set excitation wavelength (

    
    ) to the absorption maximum of the amino derivative (typically ~350-380 nm).[1]
    
  • Measurement:

    • Record emission spectra from 400 nm to 600 nm.

    • Result: The nitro sample should show a flat baseline (background noise). The amino sample should show a distinct emission band centered around 440-460 nm.

Data Summary Table

Spectroscopic TechniqueParameter3-Nitrocoumarin3-Aminocoumarin
UV-Vis

~300-330 nm~350-390 nm (Red-shifted)
Fluorescence Quantum Yield (

)
< 0.001 (Quenched)0.01 - 0.8 (Highly variable*)
IR Key Bands1550, 1365 cm⁻¹ (

)
3300-3500 cm⁻¹ (

doublet)
1H NMR H-4 SignalDeshielded (>8.5 ppm)Upfield shift (~8.0 ppm)
1H NMR Exchangeable ProtonsNoneBroad singlet (~4-6 ppm)

*Note: The quantum yield of 3-aminocoumarin is highly dependent on solvent polarity and further substitution (e.g., 3-aminocoumarin derivatives like Knightletin show


 up to 0.81).

References

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins. Molecules, 2013.[1] Link

  • 3-Nitrocoumarin is an efficient inhibitor of budding yeast phospholipase-C. Yeast, 2001.[1] Link

  • Spectral properties of a high quantum yield, novel aminocoumarin. Journal of Luminescence, 2022. Link

  • Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 2010.[1] Link

  • IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. Link

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Benzylamino-3-nitrocoumarin

Hazard Analysis: Understanding the Risks 4-Benzylamino-3-nitrocoumarin is a substituted coumarin containing a nitro group. This chemical structure suggests several potential hazards that must be addressed through rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

4-Benzylamino-3-nitrocoumarin is a substituted coumarin containing a nitro group. This chemical structure suggests several potential hazards that must be addressed through rigorous safety protocols.

  • Coumarin Core: Coumarins as a class of compounds can have varying toxicological profiles. Some may cause skin sensitization or be toxic if ingested.[1][2] High concentrations of certain coumarins have been associated with mild hepatotoxicity.[3]

  • Nitroaromatic Group: Nitroaromatic compounds are recognized as hazardous materials, with toxicity being a significant concern.[4][5] Overexposure can lead to a range of health issues.[4]

  • General Chemical Handling: As with any fine chemical, there is a risk of irritation to the skin, eyes, and respiratory tract.[6][7]

Given these factors, a cautious approach is warranted, treating 4-Benzylamino-3-nitrocoumarin as a substance with potential for toxicity, skin and eye irritation, and possible allergic reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 4-Benzylamino-3-nitrocoumarin. The following table outlines the recommended PPE, emphasizing the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves (ensure they are tested according to EN 374)To prevent skin contact, which may cause irritation or allergic reactions.[1][8][9]
Eye Protection Safety glasses with side shields or chemical splash goggles.[10][11]To protect the eyes from splashes or airborne particles of the compound.[7]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary if working with the powder outside of a fume hood or if dust is generated.To prevent inhalation of the compound, which could cause respiratory tract irritation.[6][9]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling 4-Benzylamino-3-nitrocoumarin minimizes the risk of exposure and contamination. The following workflow diagram and step-by-step guide provide a clear operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Carefully Weigh the Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste in a Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of 4-Benzylamino-3-nitrocoumarin.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • All work with solid 4-Benzylamino-3-nitrocoumarin should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Handling:

    • When weighing the compound, use a spatula and handle it gently to avoid creating dust.[12]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[1]

    • If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[14]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[14]

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Benzylamino-3-nitrocoumarin and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Collection: All solid waste contaminated with 4-Benzylamino-3-nitrocoumarin, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Solvent Waste: Any solutions containing 4-Benzylamino-3-nitrocoumarin should be disposed of in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Empty Containers: The first rinse of a container that held 4-Benzylamino-3-nitrocoumarin should be collected as hazardous waste.[15] Subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations permit this.

Never dispose of 4-Benzylamino-3-nitrocoumarin down the drain or in the regular trash. [15] All waste must be disposed of through your institution's environmental health and safety office.

Conclusion: A Culture of Safety

The responsible handling of novel compounds like 4-Benzylamino-3-nitrocoumarin is a cornerstone of scientific integrity. By understanding the potential hazards, utilizing the correct personal protective equipment, following a meticulous operational workflow, and adhering to a responsible disposal plan, we can ensure the safety of ourselves and our colleagues while advancing the frontiers of research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

  • Michigan Department of Agriculture and Rural Development. (2024). Guidance for Personal Protective Equipment Requirements for Commercial Applicators. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • Molecules. (2020). Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Coumarin. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • PubMed. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

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